Product packaging for Palmitoyl 3-carbacyclic Phosphatidic Acid(Cat. No.:CAS No. 476310-22-2)

Palmitoyl 3-carbacyclic Phosphatidic Acid

Cat. No.: B109562
CAS No.: 476310-22-2
M. Wt: 390.5 g/mol
InChI Key: LJNWYINJKCNEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Palmitoyl 3-carbacyclic Phosphatidic Acid is a fatty acid ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H39O5P B109562 Palmitoyl 3-carbacyclic Phosphatidic Acid CAS No. 476310-22-2

Properties

IUPAC Name

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNWYINJKCNEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436485
Record name AGN-PC-0N03WG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476310-22-2
Record name AGN-PC-0N03WG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Palmitoyl 3-carbacyclic Phosphatidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl 3-carbacyclic Phosphatidic Acid (3cPA), a synthetic analog of cyclic phosphatidic acid (cPA), has emerged as a significant molecule of interest in cancer research. Its primary mechanism of action revolves around the potent inhibition of autotaxin (ATX), the enzyme responsible for the synthesis of the signaling lipid lysophosphatidic acid (LPA). By downregulating LPA production, 3cPA effectively mitigates LPA-driven oncogenic processes, including cell migration, invasion, and metastasis. Furthermore, 3cPA exhibits inhibitory effects on the RhoA signaling pathway, a critical regulator of the actin cytoskeleton and cell motility. This technical guide provides a comprehensive overview of the molecular mechanisms of 3cPA, detailing its primary target, downstream signaling cascades, and its effects on cancer cell behavior. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Autotaxin Inhibition

The principal molecular target of this compound is the enzyme autotaxin (ATX), a lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][2][3] LPA is a potent bioactive signaling molecule that, through its G protein-coupled receptors (GPCRs), activates a multitude of cellular processes implicated in cancer progression, such as proliferation, survival, migration, and angiogenesis.

Quantitative Data: Autotaxin Inhibition
CompoundTargetIC50Assay TypeReference
Palmitoleoyl 3-carbacyclic Phosphatidic Acid (16:1)Autotaxin620 nMFluorometric[4][5]

Downstream Signaling: Inhibition of the RhoA Pathway

Beyond its effects on the ATX-LPA axis, this compound directly impacts intracellular signaling pathways that govern cell motility and invasion. Specifically, 3cPA has been demonstrated to inhibit the activation of the small GTPase RhoA.[6] RhoA is a critical molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state. In its active form, RhoA initiates a signaling cascade that leads to the reorganization of the actin cytoskeleton, formation of stress fibers and focal adhesions, and ultimately, cell migration.

The inhibition of RhoA activation by 3cPA disrupts these processes. One of the key downstream effectors of RhoA is the Rho-associated coiled-coil containing protein kinase (ROCK). By inhibiting RhoA, 3cPA likely prevents the activation of ROCK and its subsequent phosphorylation of downstream targets. A notable consequence of RhoA inhibition by 3cPA is the suppression of autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397 (Tyr-397).[7] FAK is a non-receptor tyrosine kinase that plays a pivotal role in focal adhesion assembly and cell migration. Its autophosphorylation at Tyr-397 is a critical step in its activation and the recruitment of other signaling proteins. By preventing this event, 3cPA effectively dismantles a key hub for migratory signaling.

Signaling Pathway Diagram: 3cPA-mediated Inhibition of RhoA Signaling

G 3cPA-mediated Inhibition of RhoA Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPA_Receptor LPA Receptor RhoA_GDP RhoA-GDP (Inactive) LPA_Receptor->RhoA_GDP Activates ATX Autotaxin LPA LPA ATX->LPA Produces cPA 3cPA cPA->ATX Inhibits RhoA_GTP RhoA-GTP (Active) cPA->RhoA_GTP Inhibits Activation LPA->LPA_Receptor Activates LPC LPC LPC->ATX RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates FAK FAK ROCK->FAK Promotes FAK_pY397 FAK-pY397 (Active) FAK->FAK_pY397 Autophosphorylation Actin Actin Cytoskeleton Reorganization FAK_pY397->Actin Migration Cell Migration & Invasion Actin->Migration

Caption: 3cPA inhibits autotaxin and RhoA activation.

Functional Consequences: Inhibition of Cancer Cell Migration and Metastasis

The dual inhibitory action of this compound on both the ATX-LPA axis and the RhoA signaling pathway culminates in a potent anti-migratory and anti-metastatic effect on cancer cells.

In vitro studies have demonstrated that 3cPA significantly inhibits the transcellular migration of cancer cells. For instance, at a concentration of 25 µM, it inhibits the migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum by 81.9% and in response to LPA by 98.9%.[1][2] This effect is achieved without impacting cell proliferation, highlighting its specific action on cell motility.

The in vivo efficacy of 3cPA has been validated in preclinical cancer models. In a B16-F0 xenograft mouse model of experimental lung metastasis, administration of 3cPA effectively inhibited the formation of tumor nodules in the lungs, demonstrating its potential as an anti-metastatic agent.[6]

Quantitative Data: Effects on Cell Migration
Cell LineTreatmentConcentration% Inhibition of MigrationReference
MM13cPA (in response to fetal bovine serum)25 µM81.9%[1][2]
MM13cPA (in response to LPA)25 µM98.9%[1][2]

Experimental Protocols

Autotaxin Inhibition Assay

This protocol is based on the use of a fluorogenic autotaxin substrate, FS-3, which fluoresces upon cleavage by ATX.

Workflow Diagram: Autotaxin Inhibition Assay

G Autotaxin Inhibition Assay Workflow A Prepare Reagents: - Recombinant Autotaxin - FS-3 Substrate - 3cPA (Inhibitor) - Assay Buffer B Add Autotaxin and 3cPA to 96-well plate A->B C Incubate to allow inhibitor binding B->C D Add FS-3 substrate to initiate reaction C->D E Measure fluorescence kinetically (Ex: 485 nm, Em: 530 nm) D->E F Calculate % inhibition relative to control E->F

Caption: Workflow for determining autotaxin inhibition.

Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human autotaxin in assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate FS-3 in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a control with vehicle (e.g., DMSO) instead of the inhibitor.

  • Assay Procedure:

    • In a 96-well black plate, add a defined amount of recombinant autotaxin to each well.

    • Add the various concentrations of 3cPA or vehicle control to the respective wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm) kinetically over a period of time (e.g., 30-60 minutes).

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor and the control.

    • Calculate the percentage of inhibition for each concentration of 3cPA relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

RhoA Activation Assay (Pull-down Assay)

This protocol is designed to measure the levels of active, GTP-bound RhoA in cell lysates.

Workflow Diagram: RhoA Activation Assay

G RhoA Activation Assay Workflow A Cell Culture and Treatment: - Seed cells - Treat with 3cPA and/or LPA B Cell Lysis and Protein Quantification A->B C Incubate Lysates with Rhotekin-RBD Agarose Beads B->C D Pull-down of Active RhoA-GTP C->D E Wash Beads and Elute Bound Proteins D->E F Western Blot Analysis: - Probe for total RhoA - Probe for pulled-down RhoA-GTP E->F G Quantify Band Intensities and Determine RhoA Activation F->G

Caption: Workflow for measuring RhoA activation.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to an appropriate confluency.

    • Treat the cells with this compound for the desired time and concentration. A positive control with an LPA stimulus and a negative control with vehicle should be included.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a specific Rho activation assay lysis buffer.

    • Clarify the lysates by centrifugation at 4°C.

    • Determine the protein concentration of the supernatants.

  • Pull-down of Active RhoA:

    • Normalize the protein concentration of all samples.

    • To each lysate, add Rhotekin-RBD (Rho-binding domain of Rhotekin) conjugated to agarose beads. Rhotekin-RBD specifically binds to the GTP-bound (active) form of RhoA.

    • Incubate the lysates with the beads at 4°C with gentle rotation for a specified time (e.g., 1 hour).

  • Washing and Elution:

    • Pellet the agarose beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

    • After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for RhoA.

    • Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for the total amount of RhoA in each sample, a fraction of the initial cell lysate (before the pull-down) should also be run on the same gel and probed for total RhoA.

  • Data Analysis:

    • Quantify the band intensities of the pulled-down active RhoA and the total RhoA using densitometry software.

    • The level of RhoA activation is expressed as the ratio of active RhoA to total RhoA.

Transwell Cell Migration and Invasion Assay

This assay is used to quantify the migratory and invasive potential of cancer cells in vitro.

Workflow Diagram: Transwell Migration/Invasion Assay

G Transwell Migration/Invasion Assay Workflow A Prepare Transwell Inserts: - Uncoated (Migration) - Matrigel-coated (Invasion) B Seed Cells in Upper Chamber (with or without 3cPA) A->B C Add Chemoattractant (e.g., LPA) to Lower Chamber B->C D Incubate for 12-48 hours C->D E Remove Non-migrated Cells from Upper Surface D->E F Fix and Stain Migrated Cells on Lower Surface E->F G Image and Quantify Migrated Cells F->G

Caption: Workflow for Transwell migration and invasion assays.

Methodology:

  • Preparation of Transwell Inserts:

    • For migration assays, use Transwell inserts with a porous polycarbonate membrane (typically 8 µm pore size).

    • For invasion assays, coat the upper surface of the inserts with a layer of Matrigel or another basement membrane extract to mimic the extracellular matrix. Allow the Matrigel to solidify.

  • Cell Seeding:

    • Harvest the cancer cells and resuspend them in a serum-free medium.

    • Pre-treat the cells with different concentrations of this compound or vehicle control.

    • Seed the treated cells into the upper chamber of the Transwell inserts.

  • Assay Setup:

    • Place the Transwell inserts into the wells of a 24-well plate containing a medium with a chemoattractant (e.g., LPA or fetal bovine serum) in the lower chamber. The upper chamber should contain a serum-free medium.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration/invasion (typically 12-48 hours, depending on the cell type).

  • Fixation and Staining:

    • After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.

    • Fix the cells that have migrated to the lower surface of the membrane with methanol or another suitable fixative.

    • Stain the fixed cells with a stain such as crystal violet or DAPI.

  • Quantification:

    • Carefully wash the inserts to remove excess stain and allow them to air dry.

    • Visualize the stained cells under a microscope and capture images from several random fields for each insert.

    • Count the number of migrated/invaded cells per field. The results are typically expressed as the average number of cells per field or as a percentage of the control.

Conclusion

This compound exerts its anti-cancer effects through a multi-pronged mechanism of action. Its primary role as a potent inhibitor of autotaxin effectively curtails the production of the pro-tumorigenic signaling lipid LPA. This, coupled with its ability to inhibit the RhoA signaling pathway, leads to a significant reduction in cancer cell migration and invasion. These well-defined molecular actions, supported by robust in vitro and in vivo data, position 3cPA as a promising candidate for the development of novel anti-metastatic therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of 3cPA and other related compounds.

References

A Technical Guide to Palmitoyl 3-carbacyclic Phosphatidic Acid: Sourcing and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA), a valuable tool for research in cell signaling, cancer biology, and drug development. This guide covers reliable suppliers, purchasing information, and detailed experimental protocols for its application in cell migration and enzyme inhibition assays.

Sourcing and Procurement of this compound

This compound is a specialized lipid analog. Several reputable suppliers offer this compound for research purposes. The following table summarizes key purchasing information from prominent vendors.

SupplierCatalog NumberPurityFormulationStorage
Cayman Chemical 10010293≥95%A crystalline solid-20°C
MedChemExpress HY-139061>98%A crystalline solid-20°C (powder), -80°C (in solvent, 6 months)
GlpBio GC16735>98%A crystalline solid-20°C

Overview of Biological Activity

This compound is a stable analog of cyclic phosphatidic acid (cPA). Unlike its endogenous counterpart, lysophosphatidic acid (LPA), which promotes cell proliferation, migration, and survival, 3-ccPA exhibits antagonistic properties. It is a known inhibitor of autotaxin (ATX), the primary enzyme responsible for LPA production in the extracellular space.[1][2] By inhibiting ATX, 3-ccPA effectively reduces the levels of LPA, thereby attenuating its downstream signaling effects. Notably, at concentrations effective for inhibiting cell migration, it does not typically affect cell proliferation.[3]

One of the key downstream effects of LPA signaling is the activation of the small GTPase RhoA, which plays a crucial role in cytoskeleton rearrangement and cell motility. This compound has been shown to inhibit LPA-induced RhoA activation, providing a mechanism for its anti-migratory and anti-metastatic effects.[4][5]

Experimental Protocols

This section provides detailed methodologies for two key experimental applications of this compound: the inhibition of cancer cell migration and the inhibition of autotaxin activity.

Transcellular Tumor Cell Migration Assay

This protocol is adapted from the methods described by Uchiyama et al. (2007) and is designed to assess the inhibitory effect of this compound on the migration of tumor cells across a mesothelial cell monolayer.[3][4]

Materials:

  • MM1 rat ascites hepatoma cells (or other highly invasive cancer cell line)

  • Rat mesothelial cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • LPA (Lysophosphatidic acid)

  • This compound

  • Transwell inserts (8 µm pore size)

  • Calcein-AM

Procedure:

  • Preparation of Mesothelial Cell Monolayer:

    • Culture rat mesothelial cells in DMEM supplemented with 10% FBS.

    • Seed the mesothelial cells onto the upper surface of Transwell inserts and culture until a confluent monolayer is formed.

  • Cell Labeling and Treatment:

    • Label MM1 cells with Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled MM1 cells in serum-free DMEM.

    • Pre-incubate the labeled MM1 cells with desired concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Migration Assay:

    • Add DMEM containing 10% FBS or a specific concentration of LPA to the lower chamber of the Transwell plates to act as a chemoattractant.

    • Add the pre-treated MM1 cells to the upper chamber containing the mesothelial cell monolayer.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several random fields under a fluorescence microscope.

    • Calculate the percentage of inhibition relative to the vehicle-treated control.

G cluster_prep Preparation cluster_cells Cell Treatment cluster_assay Migration Assay cluster_quant Quantification prep1 Culture mesothelial cells prep2 Seed mesothelial cells on Transwell inserts prep1->prep2 prep3 Culture until confluent monolayer forms prep2->prep3 assay2 Add treated MM1 cells to upper chamber prep3->assay2 cell1 Label MM1 cells with Calcein-AM cell2 Resuspend in serum-free DMEM cell1->cell2 cell3 Pre-incubate with 3-ccPA or vehicle cell2->cell3 cell3->assay2 assay1 Add chemoattractant to lower chamber assay1->assay2 assay3 Incubate for 18-24 hours assay2->assay3 quant1 Remove non-migrated cells assay3->quant1 quant2 Fix and stain migrated cells quant1->quant2 quant3 Count migrated cells quant2->quant3 quant4 Calculate % inhibition quant3->quant4

Fig. 1: Workflow for Transcellular Tumor Cell Migration Assay.
Autotaxin (ATX) Inhibition Assay

This colorimetric assay protocol is based on the principle of measuring the choline released from the ATX-catalyzed hydrolysis of lysophosphatidylcholine (LPC). The protocol is adapted from methodologies found in commercially available kits and research articles.[6][7]

Materials:

  • Recombinant human Autotaxin (ATX)

  • Lysophosphatidylcholine (LPC)

  • This compound

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine)

  • 4-AAP (4-aminoantipyrine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions of ATX, LPC, and the test compound in assay buffer.

    • Prepare a colorimetric detection reagent containing choline oxidase, HRP, TOOS, and 4-AAP in a suitable buffer.

  • Enzyme Inhibition Reaction:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the desired concentrations of this compound or a known ATX inhibitor (positive control) or vehicle (negative control).

    • Add the ATX enzyme to each well and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the LPC substrate to each well.

    • Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).

  • Colorimetric Detection:

    • Stop the enzymatic reaction by adding the colorimetric detection reagent to each well.

    • Incubate the plate at 37°C for 15-30 minutes to allow for color development.

    • Measure the absorbance at 555 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ATX inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value of the compound.

G cluster_prep Reagent Preparation cluster_reaction Enzyme Inhibition cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare stock solutions: 3-ccPA, ATX, LPC prep2 Prepare colorimetric detection reagent prep1->prep2 detect1 Add colorimetric detection reagent prep2->detect1 react1 Add buffer, 3-ccPA, and ATX to wells react2 Pre-incubate at 37°C react1->react2 react3 Add LPC to initiate reaction react2->react3 react4 Incubate at 37°C react3->react4 react4->detect1 detect2 Incubate at 37°C for color development detect1->detect2 detect3 Measure absorbance at 555 nm detect2->detect3 analysis1 Calculate % inhibition detect3->analysis1 analysis2 Determine IC50 value analysis1->analysis2

Fig. 2: Workflow for Autotaxin Inhibition Assay.

Signaling Pathways

This compound exerts its biological effects by interfering with the lysophosphatidic acid (LPA) signaling pathway. The following diagram illustrates the canonical LPA signaling cascade leading to cell migration and the inhibitory points of 3-ccPA.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA hydrolysis LPAR LPA Receptor (LPAR) LPA->LPAR G1213 Gα12/13 LPAR->G1213 RhoGEF RhoGEF G1213->RhoGEF RhoA_GTP RhoA-GTP (active) RhoGEF->RhoA_GTP activates RhoA_GDP RhoA-GDP (inactive) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration ccPA Palmitoyl 3-ccPA ccPA->ATX inhibits

Fig. 3: LPA Signaling Pathway and Inhibition by 3-ccPA.

This guide provides a foundational resource for researchers interested in utilizing this compound. For further details and specific applications, consulting the primary literature is recommended.

References

In-Depth Technical Guide: Safety and Handling of Palmitoyl 3-carbacyclic Phosphatidic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Palmitoyl 3-carbacyclic Phosphatidic Acid (ccPA) in a laboratory setting. The information is intended to ensure the safe and effective use of this compound in research and development.

Compound Identification and Properties

This compound, also known as 3-ccPA 16:0, is a synthetic analog of cyclic phosphatidic acid (cPA).[1][2] The carbacyclic modification, where the sn-3 oxygen is replaced with a carbon, confers stability against ring-opening, making it a useful tool for studying lipid signaling pathways.[3] It is a potent inhibitor of autotaxin, an enzyme implicated in cancer progression.[1][2][3]

Chemical and Physical Properties

PropertyValueReference
Synonyms (2-hydroxy-2-oxido-1,2-oxaphospholan-5-yl)methyl ester-hexadecanoic acid, 3-ccPA 16:0[2][4]
CAS Number 476310-22-2[2][4]
Molecular Formula C₂₀H₃₉O₅P[2]
Formula Weight 390.5 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥95%[2]
Solubility PBS (pH 7.2): 0.5 mg/ml[2]
Storage Temperature -20°C[2]
Stability ≥ 4 years (at -20°C)[2]

Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4] However, it is essential to follow standard laboratory safety practices.

Hazard Ratings:

Rating SystemHealthFireReactivity
NFPA 000
HMIS 000

These ratings indicate a minimal hazard.[4]

Handling Precautions:

  • General Hygiene: The usual precautionary measures for handling chemicals should be followed.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: While not explicitly required, the use of safety glasses is recommended as a standard laboratory practice.[4]

    • Hand Protection: Impermeable and resistant gloves should be worn.[4] Due to a lack of specific testing, no particular glove material is recommended; therefore, it is advisable to consult with your institution's safety officer for appropriate glove selection.

    • Respiratory Protection: Not required under normal handling conditions.[4]

  • First Aid Measures:

    • General: No special measures are required.[4]

    • Inhalation: Move the person to fresh air and consult a doctor if complaints arise.[4]

    • Skin Contact: The product is generally not irritating to the skin.[4]

    • Eye Contact: Rinse the opened eye for several minutes under running water.[4]

    • Ingestion: If symptoms persist, consult a doctor.[4]

Spill and Disposal:

  • Spill Containment: In case of a spill, pick up the material mechanically.[4]

  • Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.[4]

  • Disposal: Dispose of the compound in accordance with local, state, and federal regulations.

Experimental Protocols and Handling

While specific, detailed experimental protocols are not available in the provided search results, the following general guidelines can be inferred for the preparation and use of ccPA in a laboratory setting.

Workflow for ccPA Solution Preparation

G cluster_prep Solution Preparation start Weigh crystalline ccPA solubilize Add PBS (pH 7.2) to a concentration of 0.5 mg/ml start->solubilize vortex Vortex or sonicate to dissolve solubilize->vortex filter Sterile filter if necessary vortex->filter store Store aliquots at -20°C filter->store

Caption: Workflow for preparing a stock solution of this compound.

Experimental Considerations:

  • Inhibition of Cell Migration: Palmitoyl 3-ccPA has been shown to inhibit the transcellular migration of MM1 cells at a concentration of 25 μM.[2]

  • Autotaxin Inhibition: It is a significant inhibitor of autotaxin.[2]

  • In Vivo Studies: When delivered intraperitoneally, 3-ccPA 16:1 has been shown to reduce lung metastases in mice.[1]

Signaling Pathway

This compound primarily functions by inhibiting autotaxin, which is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. LPA is a bioactive lipid that signals through G protein-coupled receptors (GPCRs) to elicit a variety of cellular responses, including cell proliferation, migration, and survival. By inhibiting autotaxin, ccPA effectively reduces the production of LPA, thereby attenuating its downstream effects.

G cluster_pathway Simplified LPA Signaling Pathway and ccPA Inhibition LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA produces LPAR LPA Receptors (GPCRs) LPA->LPAR activates Downstream Downstream Signaling (e.g., RhoA activation) LPAR->Downstream Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Response ccPA Palmitoyl 3-carbacyclic Phosphatidic Acid (ccPA) ccPA->ATX inhibits

Caption: Inhibition of the Autotaxin-LPA signaling axis by this compound.

Conclusion

This compound is a stable and effective research tool for studying the autotaxin-LPA signaling pathway. Based on the available safety data, it is not considered a hazardous material and does not require extraordinary handling procedures beyond standard laboratory practices. Adherence to the guidelines outlined in this document will help ensure its safe and effective use in a research environment. Researchers should always consult the most recent Safety Data Sheet from the supplier and their institution's safety guidelines before handling any chemical.

References

Methodological & Application

Protocol for the Dissolution and Application of Palmitoyl 3-carbacyclic Phosphatidic Acid (P-cPA) in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl 3-carbacyclic Phosphatidic Acid (P-cPA), also known as 3-ccPA 16:0, is a synthetic analog of cyclic phosphatidic acid (cPA). It is a potent and selective inhibitor of autotaxin (ATX), an enzyme that produces the signaling lipid lysophosphatidic acid (LPA). LPA is a well-established promoter of cancer cell proliferation, survival, and migration. By inhibiting autotaxin, P-cPA effectively blocks the production of LPA, leading to a reduction in cancer cell motility and invasion. These characteristics make P-cPA a valuable tool for research in oncology and drug development, particularly for studying signaling pathways involved in cancer metastasis.

This document provides detailed protocols for the proper dissolution of P-cPA and its application in a common in vitro cell migration assay.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueReference
Molecular Weight 390.5 g/mol [1](--INVALID-LINK--)
Formulation Crystalline solid[1](--INVALID-LINK--)
Purity ≥95%[1](--INVALID-LINK--)
Solubility in PBS (pH 7.2) 0.5 mg/mL[1](--INVALID-LINK--)
Effective Concentration Range in Cell Culture 0.1 - 25 µM[1](--INVALID-LINK--)
Storage Temperature -20°C[1](--INVALID-LINK--)

Experimental Protocols

I. Protocol for Dissolving this compound

Due to its lipophilic nature, P-cPA requires a specific procedure for dissolution to ensure its bioavailability in aqueous cell culture media. The following three-step protocol is recommended for preparing a stock solution and working solutions.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Serum-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Water bath

  • Vortex mixer

Procedure:

  • Preparation of 10 mM Stock Solution in DMSO:

    • Allow the vial of P-cPA to equilibrate to room temperature before opening.

    • Aseptically weigh the desired amount of P-cPA and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM stock solution.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly warm the solution in a 37°C water bath to aid dissolution.

    • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Intermediate Solution with FBS:

    • Pre-warm an aliquot of heat-inactivated FBS to 37°C.

    • In a sterile tube, dilute the 10 mM P-cPA stock solution 1:10 with the pre-warmed FBS to obtain a 1 mM intermediate solution. For example, add 10 µL of the 10 mM stock to 90 µL of pre-warmed FBS.

    • Gently vortex the solution to ensure homogeneity. The serum proteins will help to keep the lipophilic P-cPA in suspension.

  • Preparation of Final Working Solution in Cell Culture Medium:

    • Pre-warm the desired serum-free cell culture medium to 37°C.

    • Further dilute the 1 mM intermediate solution into the pre-warmed cell culture medium to achieve the desired final working concentration (e.g., 0.1 - 25 µM). For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

    • Gently mix the final working solution before adding it to the cells. The final concentration of DMSO should be kept below 0.5% to minimize solvent toxicity to the cells.

II. Protocol for Transwell Cell Migration Assay

This protocol describes a common method to assess the inhibitory effect of P-cPA on cancer cell migration in vitro.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free growth medium

  • P-cPA working solutions (prepared as described above)

  • Chemoattractant (e.g., 10% FBS)

  • Transwell inserts (e.g., 8 µm pore size for a 24-well plate)

  • 24-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

  • Inverted microscope

Procedure:

  • Cell Preparation and Starvation:

    • Culture cancer cells in their complete growth medium until they reach 70-80% confluency.

    • The day before the assay, aspirate the complete medium, wash the cells with PBS, and replace it with serum-free medium.

    • Incubate the cells in serum-free medium for 12-24 hours. This step is crucial to reduce basal migration rates and increase the response to chemoattractants.

  • Assay Setup:

    • In the lower chambers of a 24-well plate, add the chemoattractant. A common chemoattractant is the complete growth medium containing 10% FBS.

    • Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

    • Harvest the serum-starved cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • In separate tubes, pre-incubate the cell suspension with different concentrations of P-cPA working solutions (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (containing the same final concentration of DMSO) for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period suitable for the cell line's migration rate (typically 6-24 hours).

  • Fixation and Staining:

    • After the incubation period, carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in the staining solution for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Using an inverted microscope, count the number of stained cells on the lower surface of the membrane in several random fields of view (e.g., 5 fields per insert).

    • Calculate the average number of migrated cells per field for each condition.

    • Compare the number of migrated cells in the P-cPA-treated groups to the vehicle control to determine the inhibitory effect.

Visualizations

Signaling_Pathway_of_PcPA_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) Autotaxin Autotaxin (ATX) LPC->Autotaxin Substrate LPA Lysophosphatidic Acid (LPA) Autotaxin->LPA Produces PcPA P-cPA PcPA->Autotaxin Inhibits LPA_Receptor LPA Receptor LPA->LPA_Receptor Activates RhoA_GDP RhoA-GDP (Inactive) LPA_Receptor->RhoA_GDP Promotes exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Actin_Dynamics Actin Cytoskeleton Rearrangement ROCK->Actin_Dynamics Regulates Cell_Migration Cell Migration Actin_Dynamics->Cell_Migration

Caption: Signaling pathway of P-cPA-mediated inhibition of cell migration.

Experimental_Workflow_for_Transwell_Assay start Start prep_cells 1. Prepare and Serum-Starve Cancer Cells (12-24h) start->prep_cells setup_assay 2. Set Up Transwell Plate (Lower Chamber: Chemoattractant) prep_cells->setup_assay treat_cells 3. Pre-incubate Cells with P-cPA or Vehicle (30 min) setup_assay->treat_cells seed_cells 4. Seed Cells into Upper Chamber treat_cells->seed_cells incubate 5. Incubate (6-24h) seed_cells->incubate remove_nonmigrated 6. Remove Non-Migrated Cells incubate->remove_nonmigrated fix_stain 7. Fix and Stain Migrated Cells remove_nonmigrated->fix_stain quantify 8. Quantify Migrated Cells (Microscopy) fix_stain->quantify end End quantify->end

Caption: Experimental workflow for the Transwell cell migration assay.

References

Application Notes and Protocols for Palmitoyl 3-carbacyclic Phosphatidic Acid (Pal-cPA) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl 3-carbacyclic Phosphatidic Acid (Pal-cPA), a synthetic analog of lysophosphatidic acid (LPA), has emerged as a significant tool in cancer research. Unlike LPA, which typically promotes cell proliferation and migration, Pal-cPA exhibits inhibitory effects on cancer cell migration and metastasis.[1] Its unique mechanism of action, which involves the inhibition of the RhoA signaling pathway and the enzyme autotaxin, makes it a valuable compound for studying cancer biology and for the development of novel anti-metastatic therapies.[1][2] These application notes provide detailed experimental protocols for investigating the biological effects of Pal-cPA.

Biological Activity of this compound

Pal-cPA is a palmitoylated carba-analog of cyclic phosphatidic acid.[1] Its primary functions that are relevant to cancer research include:

  • Inhibition of Cell Migration: Pal-cPA effectively inhibits the migration of various cancer cells, including melanoma and fibrosarcoma.[1][3]

  • Inhibition of RhoA Activation: It has been demonstrated that Pal-cPA can inhibit the activation of RhoA, a key regulator of the actin cytoskeleton and cell motility.[1][3]

  • Autotaxin Inhibition: Pal-cPA and its analogs are known to be inhibitors of autotaxin (ATX), an enzyme that produces LPA in the extracellular environment.[2][4] By inhibiting ATX, Pal-cPA reduces the levels of pro-migratory LPA.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of Pal-cPA and a closely related analog.

Compound Assay Cell Line Stimulus Concentration Inhibition Reference
Palmitoyl 3-cPATranscellular MigrationMM1 (rat ascites hepatoma)Fetal Bovine Serum25 µM81.9%[2]
Palmitoyl 3-cPATranscellular MigrationMM1 (rat ascites hepatoma)LPA25 µM98.9%[2]
Palmitoleoyl 3-cPATranscellular MigrationMM1 (rat ascites hepatoma)Fetal Bovine Serum25 µM86.9%[4]
Palmitoleoyl 3-cPATranscellular MigrationMM1 (rat ascites hepatoma)LPA25 µM99.9%[4]
Compound Assay IC₅₀ Reference
Palmitoleoyl 3-cPAAutotaxin Inhibition620 nM[4][5]

Signaling Pathways

The signaling pathways affected by Pal-cPA are crucial to its anti-migratory and anti-metastatic effects. The primary mechanism involves the inhibition of the autotaxin-LPA-LPAR axis and the downstream RhoA signaling cascade.

cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space LPC LPC Autotaxin Autotaxin LPC->Autotaxin Substrate LPA LPA Autotaxin->LPA Produces LPAR LPA Receptor (LPAR) LPA->LPAR Activates Pal-cPA Pal-cPA Pal-cPA->Autotaxin Inhibits Pal-cPA->LPAR Antagonizes/ Inhibits Signaling G12_13 Gα12/13 LPAR->G12_13 Activates RhoGEF RhoGEF G12_13->RhoGEF Activates RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Promotes GDP/GTP Exchange RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeletal_Rearrangement Actin Cytoskeleton Rearrangement ROCK->Cytoskeletal_Rearrangement Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration

Caption: Signaling pathway of Pal-cPA action.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of Pal-cPA are provided below.

Cell Migration Assay (Boyden Chamber/Transwell)

This protocol is designed to quantify the effect of Pal-cPA on the chemotactic migration of cancer cells.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Cancer cell line (e.g., B16-F10 melanoma, MM1 hepatoma)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • This compound (Pal-cPA)

  • Chemoattractant (e.g., LPA or 10% FBS)

  • Calcein-AM or Crystal Violet for cell staining

  • Plate reader for fluorescence detection or microscope for imaging

Protocol:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of medium containing the chemoattractant (e.g., 10% FBS or a specific concentration of LPA).

    • In the upper chamber (Transwell insert), add 100 µL of the cell suspension.

    • Add Pal-cPA at various concentrations to the upper chamber with the cells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours, depending on the cell type's migratory capacity.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the upper side of the membrane with a cotton swab.

    • Fix the migrated cells on the lower side of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes.

    • Wash the inserts with water and allow them to dry.

    • Elute the Crystal Violet with 10% acetic acid and measure the absorbance at 570 nm, or count the stained cells in several fields of view under a microscope.

    • Alternatively, for fluorescence-based quantification, stain the migrated cells with Calcein-AM and measure the fluorescence using a plate reader.

Start Start Cell_Culture Culture and Starve Cells Start->Cell_Culture Prepare_Cells Prepare Cell Suspension in Serum-Free Medium Cell_Culture->Prepare_Cells Setup_Assay Set up Transwell Assay: - Chemoattractant in lower chamber - Cells + Pal-cPA in upper chamber Prepare_Cells->Setup_Assay Incubate Incubate at 37°C Setup_Assay->Incubate Remove_Non_Migrated Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Fix_and_Stain Fix and Stain Migrated Cells Remove_Non_Migrated->Fix_and_Stain Quantify Quantify Migration (Microscopy or Plate Reader) Fix_and_Stain->Quantify End End Quantify->End Start Start Cell_Treatment Treat Cells with Pal-cPA and Stimulate with LPA Start->Cell_Treatment Cell_Lysis Lyse Cells and Collect Supernatant Cell_Treatment->Cell_Lysis Pull_Down Incubate Lysates with Rhotekin-RBD Beads Cell_Lysis->Pull_Down Wash_Beads Wash Beads to Remove Non-specific Binding Pull_Down->Wash_Beads Elute_and_SDS_PAGE Elute Bound Proteins and Run SDS-PAGE Wash_Beads->Elute_and_SDS_PAGE Western_Blot Western Blot for RhoA Elute_and_SDS_PAGE->Western_Blot Analyze Analyze Results Western_Blot->Analyze End End Analyze->End

References

Application Notes and Protocols for In vivo Administration of Palmitoyl 3-carbacyclic Phosphatidic Acid in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0) is a synthetic analog of cyclic phosphatidic acid (cPA) that has demonstrated significant potential as an anti-metastatic agent. Unlike its endogenous counterpart, lysophosphatidic acid (LPA), which can promote tumor cell invasion, 3-ccPA acts as a potent inhibitor of autotaxin (ATX).[1] By inhibiting ATX, 3-ccPA effectively reduces the production of LPA, thereby suppressing downstream signaling pathways, such as RhoA activation, that are critical for cancer cell migration and invasion.[1] This document provides detailed protocols for the in vivo administration of this compound in a murine melanoma metastasis model, along with an overview of its mechanism of action.

Data Presentation

The following table summarizes quantitative data from representative studies on the inhibitory effects of carba-derivatives of cPA.

CompoundConcentrationIn vitro EffectIn vivo ModelIn vivo EffectReference
This compound (3-ccPA 16:0)25 µMPotent inhibition of MM1 cancer cell transcellular migrationB16 Melanoma Pulmonary MetastasisPotent inhibition of lung metastasisUchiyama A, et al. (2007)
Racemic 3-ccPANot specifiedInhibition of autotaxinB16-F10 Melanoma Lung MetastasisBlocked lung metastasisGupte R, et al. (2010)
S-3-ccPANot specifiedInhibition of autotaxinB16-F10 Melanoma Lung MetastasisBlocked lung metastasisGupte R, et al. (2010)
R-3-ccPANot specifiedInhibition of autotaxinB16-F10 Melanoma Lung MetastasisBlocked lung metastasisGupte R, et al. (2010)

Signaling Pathway

This compound exerts its anti-metastatic effects primarily through the inhibition of the Autotaxin-LPA signaling axis.

ccPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA converts LPAR LPA Receptors (LPAR) LPA->LPAR activates RhoA RhoA Activation LPAR->RhoA leads to Metastasis Cell Migration, Invasion, Metastasis RhoA->Metastasis promotes ccPA Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA) ccPA->ATX inhibits

Caption: Signaling pathway of this compound.

Experimental Protocols

Protocol 1: B16-F10 Melanoma Pulmonary Metastasis Model

This protocol describes the experimental procedure for evaluating the anti-metastatic potential of this compound in a well-established murine model of lung metastasis.

Materials:

  • This compound (3-ccPA 16:0)

  • B16-F10 murine melanoma cell line

  • C57BL/6 mice (female, 6-8 weeks old)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Vehicle for 3-ccPA (e.g., PBS containing 0.1% BSA)

  • Syringes and needles (27-gauge)

  • Cell culture flasks, plates, and other consumables

  • Hemocytometer or automated cell counter

  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Cell Culture:

    • Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a 37°C incubator with 5% CO2.

    • Passage cells upon reaching 80-90% confluency. For injection, use cells from a consistent passage number to ensure uniformity.

  • Preparation of 3-ccPA Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of injection, dilute the stock solution to the desired final concentration using a sterile vehicle (e.g., PBS with 0.1% BSA). The final concentration of the organic solvent should be minimal and non-toxic to the animals.

  • Animal Acclimatization:

    • Acclimatize C57BL/6 mice to the animal facility for at least one week prior to the experiment.

    • Provide ad libitum access to food and water.

  • Tumor Cell Inoculation:

    • Harvest B16-F10 cells by trypsinization and wash twice with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.

    • Inject 100 µL of the cell suspension (2 x 10^5 cells) into the lateral tail vein of each mouse using a 27-gauge needle.

  • Administration of 3-ccPA:

    • The administration route, dosage, and schedule should be optimized based on preliminary studies. A representative, though not explicitly detailed in the search results, protocol could be:

      • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

      • Dosage: A range of doses should be tested. Based on related compounds, a starting point could be in the range of 1-10 mg/kg body weight.

      • Treatment Schedule: Administer the first dose of 3-ccPA shortly after tumor cell inoculation (e.g., within 1 hour). Continue with daily or every-other-day injections for a predefined period (e.g., 14-21 days).

    • Divide the mice into at least two groups: a control group receiving the vehicle only and a treatment group receiving the 3-ccPA solution.

  • Monitoring and Endpoint:

    • Monitor the health and body weight of the mice regularly throughout the experiment.

    • After a predetermined period (e.g., 21 days), euthanize the mice.

    • Excise the lungs and fix them in Bouin's solution or 10% neutral buffered formalin.

    • Count the number of metastatic nodules on the lung surface.

    • For more detailed analysis, the lungs can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological examination.

Experimental Workflow

experimental_workflow start Start cell_culture Culture B16-F10 Melanoma Cells start->cell_culture prepare_cells Prepare Cell Suspension (2x10^5 cells in 100µL PBS) cell_culture->prepare_cells inject_cells Inject Cells via Tail Vein prepare_cells->inject_cells randomize Randomize C57BL/6 Mice into Groups randomize->inject_cells administer_treatment Administer 3-ccPA or Vehicle (e.g., daily i.p. injection) inject_cells->administer_treatment monitor Monitor Mice (Health & Weight) administer_treatment->monitor euthanize Euthanize Mice (Day 21) monitor->euthanize excise_lungs Excise and Fix Lungs euthanize->excise_lungs analyze Count Metastatic Nodules & Histological Analysis excise_lungs->analyze end End analyze->end

Caption: Workflow for the in vivo evaluation of 3-ccPA.

References

Application Notes and Protocols: Palmitoyl 3-carbacyclic Phosphatidic Acid for Inhibiting RhoA Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl 3-carbacyclic Phosphatidic Acid (Pal-cPA) is a synthetic analog of lysophosphatidic acid (LPA). Unlike LPA, which is a potent activator of the small GTPase RhoA, Pal-cPA acts as an inhibitor of RhoA activation.[1][2] RhoA is a critical signaling node that regulates a multitude of cellular processes, including cytoskeleton dynamics, cell migration, and proliferation. Dysregulation of the RhoA signaling pathway is implicated in various diseases, notably cancer metastasis. These application notes provide a comprehensive overview of Pal-cPA, its mechanism of action in inhibiting RhoA, and detailed protocols for studying its effects.

Mechanism of Action

Pal-cPA is a structural analogue of LPA and is thought to exert its inhibitory effects on RhoA activation by antagonizing LPA receptors.[2][3] LPA binding to its G protein-coupled receptors (GPCRs) typically leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation.[4][5] Activated, GTP-bound RhoA then interacts with downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), to elicit cellular responses.[6] Pal-cPA has been shown to completely inhibit LPA-induced RhoA activation in various cancer cell lines.[2] This inhibition of RhoA activation is a key mechanism behind Pal-cPA's ability to impede cancer cell migration and metastasis.[1][2][3]

Signaling Pathway

RhoA_Inhibition_by_Pal_cPA LPA LPA LPAR LPA Receptor LPA->LPAR Pal_cPA Palmitoyl 3-cPA Pal_cPA->LPAR Inhibits G_protein Gα12/13 LPAR->G_protein RhoGEF RhoGEF G_protein->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK RhoA_GTP->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement & Cell Migration ROCK->Cytoskeletal_Rearrangement RhoA_Pulldown_Workflow Start Start: Serum-starved cells Treatment Treat with Pal-cPA and/or LPA Start->Treatment Lysis Cell Lysis Treatment->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Pulldown Incubate with GST-Rhotekin-RBD beads Clarification->Pulldown Wash Wash Beads Pulldown->Wash Elution Elute with SDS-PAGE Buffer Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot (anti-RhoA) SDS_PAGE->Western_Blot Detection Chemiluminescence Detection Western_Blot->Detection End End: Quantify Active RhoA Detection->End

References

Troubleshooting & Optimization

Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound (cPA) is not dissolving in aqueous buffer. What should I do?

A1: this compound, being a lipid, has limited solubility in aqueous solutions. Direct dissolution in buffers like PBS can be challenging, especially at higher concentrations. The reported solubility in PBS (pH 7.2) is approximately 0.5 mg/mL. For concentrations above this, or if you are observing precipitation, it is recommended to first dissolve the cPA in an organic solvent.

Q2: Which organic solvents are recommended for dissolving cPA?

A2: For creating a stock solution, it is advisable to first dissolve cPA in an organic solvent. Recommended solvents include:

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

Q3: What is the recommended procedure for preparing a cPA stock solution?

A3: To prepare a stock solution of cPA, follow this general protocol:

  • Allow the vial of cPA, which is a crystalline solid, to equilibrate to room temperature before opening.

  • Add a small volume of your chosen organic solvent (e.g., ethanol or DMSO) to the vial.

  • To aid dissolution, you can gently warm the solution (to no more than 37°C), vortex, or sonicate the mixture until the solid is completely dissolved.

  • Once dissolved, this stock solution can be diluted into your aqueous experimental buffer.

It is crucial to add the organic stock solution to the aqueous buffer slowly while vortexing to prevent precipitation. The final concentration of the organic solvent in your cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.

Q4: I'm still seeing precipitation when I dilute my cPA stock solution into my cell culture medium. How can I improve its solubility in the final working solution?

A4: The "salting out" of the lipid from the organic solvent into the aqueous phase is a common issue. To enhance the solubility of cPA in your final cell culture medium, consider the following:

  • Use of a Carrier Protein: Incorporating a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) into your final buffer or medium can significantly improve the solubility and stability of cPA in aqueous solutions. A common practice is to prepare the cPA solution in a buffer containing 0.1% fatty acid-free BSA.

  • Sonication: After diluting the stock solution, briefly sonicating the final working solution can help to disperse the lipid and create a more uniform suspension.

Q5: How should I store my cPA solutions?

A5: For long-term storage, it is recommended to store cPA as a solid at -20°C. If you have prepared a stock solution in an organic solvent, it can be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of cPA are less stable and it is generally not recommended to store them for more than one day.

Quantitative Solubility Data Summary

Solvent/BufferConcentrationRemarks
PBS (pH 7.2)~ 0.5 mg/mLLimited solubility; may require warming or sonication.
Ethanol≥ 10 mg/mL (expected)Recommended for preparing stock solutions.
DMSO≥ 10 mg/mL (expected)Recommended for preparing stock solutions.
DMF≥ 10 mg/mL (expected)Recommended for preparing stock solutions.
Ethanol:PBS (pH 7.2) (1:1)~ 0.5 mg/mLFor creating an intermediate dilution.
Aqueous buffer with 0.1% fatty acid-free BSA> 0.5 mg/mL (enhanced)BSA acts as a carrier to improve solubility.

Experimental Protocols

Protocol for Preparation of a 10 mM cPA Stock Solution in DMSO

  • Materials:

    • This compound (MW: 390.5 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • Weigh out 3.905 mg of cPA into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the solid is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

    • Visually inspect the solution to ensure no particulate matter remains.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Troubleshooting cPA Dissolution start Start: cPA powder dissolve_pbs Attempt to dissolve in aqueous buffer (e.g., PBS) start->dissolve_pbs check_solubility Is it fully dissolved? dissolve_pbs->check_solubility success Success: Use in experiment check_solubility->success Yes prepare_stock Prepare stock solution in organic solvent (DMSO or Ethanol) check_solubility->prepare_stock No dilute Dilute stock into aqueous buffer prepare_stock->dilute check_precipitation Is there precipitation? dilute->check_precipitation check_precipitation->success No add_bsa Add fatty acid-free BSA to aqueous buffer check_precipitation->add_bsa Yes failure Still issues? Contact Technical Support check_precipitation->failure Still Yes sonicate Sonicate the final solution add_bsa->sonicate sonicate->check_precipitation

Caption: Troubleshooting workflow for dissolving cPA.

G cluster_1 cPA-Mediated Inhibition of Autotaxin-LPA Signaling cPA Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) ATX Autotaxin (ATX) cPA->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Produces LPC Lysophosphatidylcholine (LPC) LPC->ATX Substrate LPAR LPA Receptors (LPARs) LPA->LPAR Activates RhoA RhoA Activation LPAR->RhoA Activates Cytoskeleton Cytoskeletal Rearrangement & Cell Migration RhoA->Cytoskeleton Regulates

Caption: cPA inhibits Autotaxin, blocking LPA-induced RhoA signaling.

Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA). The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (cPA) and what is its primary mechanism of action?

This compound (cPA), also known as 3-ccPA 16:0, is a synthetic and stable analog of cyclic phosphatidic acid (cPA).[1] Unlike its endogenous counterpart, lysophosphatidic acid (LPA), which often promotes tumor cell invasion, cPA and its synthetic analogs exhibit inhibitory effects on cancer cell migration and metastasis.[2][3] The primary mechanisms of action for cPA include the inhibition of autotaxin (ATX), the enzyme responsible for producing LPA in the extracellular space, and the subsequent downstream inhibition of RhoA activation.[3][4] By inhibiting RhoA, cPA disrupts the cytoskeletal rearrangements necessary for cell motility.[4]

Q2: How should I store and handle cPA to ensure its stability and activity?

Proper storage and handling are critical for maintaining the bioactivity of lipid-based molecules like cPA.

  • Storage: cPA is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[5]

  • Reconstitution: For creating stock solutions, use a high-quality organic solvent. It is recommended to store organic solutions of lipids in glass vials with Teflon-lined caps at -20°C or below.[2][6] Avoid using plastic containers for storing organic solutions as plasticizers can leach into the solution.[2][6]

  • Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment. The solubility of this compound in PBS (pH 7.2) is approximately 0.5 mg/mL.[5] Due to the potential for hydrolysis and aggregation in aqueous solutions, it is not recommended to store cPA in aqueous buffers for extended periods.

Q3: What are the known off-target effects of cPA?

Carba analogs of cPA, including this compound, have been shown to lack significant agonist activity at LPA receptors (LPA1, LPA2, and LPA3).[7] This selectivity is a key advantage, as it allows for the specific investigation of the autotaxin-LPA axis without directly activating LPA receptors. However, as with any bioactive molecule, the potential for unknown off-target effects cannot be entirely ruled out and should be considered when interpreting results.

Troubleshooting Guide

Inconsistent Inhibition of Cell Migration/Invasion

Problem: You are observing high variability in the inhibition of cell migration or invasion in your transwell assays with cPA treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered migratory potential.
Serum Concentration in Media The presence of LPA and other growth factors in fetal bovine serum (FBS) can compete with or mask the inhibitory effects of cPA.[1][2] Solution: Perform migration assays under serum-starved or low-serum (e.g., 0.5%) conditions.[8] It is crucial to establish a consistent serum-starvation protocol, as the duration of starvation can itself induce cellular stress and signaling changes.[7][9][10]
Inconsistent Cell Seeding Density Uneven cell numbers in the upper chamber of the transwell will lead to variable results. Solution: Perform accurate cell counts (e.g., using a hemocytometer or automated cell counter) and ensure a uniform single-cell suspension before seeding.
cPA Preparation and Stability Improperly prepared or degraded cPA will have reduced activity. Solution: Prepare fresh dilutions of cPA from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure complete solubilization of cPA in the media.
Assay Incubation Time The optimal incubation time for migration can vary between cell lines. Solution: Perform a time-course experiment to determine the optimal window for observing significant migration in your specific cell line.

Troubleshooting Workflow for Inconsistent Migration Results

start Inconsistent Cell Migration Inhibition with cPA check_cells Verify Cell Health and Passage Number start->check_cells check_serum Standardize Serum Starvation Protocol check_cells->check_serum Cells Healthy? resolve_cells Use Low Passage Cells in Logarithmic Growth Phase check_cells->resolve_cells No check_seeding Confirm Consistent Cell Seeding Density check_serum->check_seeding Protocol Standardized? resolve_serum Use Low-Serum or Serum-Free Media check_serum->resolve_serum No check_cpa Assess cPA Preparation and Handling check_seeding->check_cpa Density Consistent? resolve_seeding Ensure Accurate Cell Counting and Single-Cell Suspension check_seeding->resolve_seeding No check_time Optimize Assay Incubation Time check_cpa->check_time Preparation Correct? resolve_cpa Prepare Fresh cPA Dilutions for Each Experiment check_cpa->resolve_cpa No resolve_time Perform Time-Course Experiment check_time->resolve_time No end_node Consistent Migration Results check_time->end_node Time Optimized? resolve_cells->check_serum resolve_serum->check_seeding resolve_seeding->check_cpa resolve_cpa->check_time resolve_time->end_node

Workflow for troubleshooting inconsistent cell migration results.

Variable or No Inhibition of RhoA Activation

Problem: You are not observing a consistent decrease in GTP-bound RhoA in your pull-down assays following cPA treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Timing of Cell Lysis RhoA activation is often transient. If you lyse the cells too early or too late after stimulation, you may miss the peak of activation and, consequently, the effect of the inhibitor. Solution: Perform a time-course experiment to determine the peak of RhoA activation in your system following stimulation (e.g., with LPA or serum) before testing the inhibitory effect of cPA.[4]
Rapid GTP Hydrolysis Post-Lysis GTP-bound RhoA is labile and can be rapidly hydrolyzed to the inactive GDP-bound form after cell lysis.[11] Solution: Work quickly and keep all samples and buffers on ice or at 4°C throughout the procedure to minimize GTPase activity.[11][12]
Insufficient Protein Input The amount of active RhoA can be low, making it difficult to detect. Solution: Ensure you are using a sufficient amount of total protein lysate for the pull-down assay. It is recommended to first perform a western blot on the total lysate to determine the expression level of RhoA and then use 100 times the amount of lysate that gives a clear band for the pull-down.[12]
Ineffective cPA Treatment The concentration or incubation time of cPA may not be optimal for inhibiting RhoA activation in your specific cell type. Solution: Perform a dose-response experiment with cPA to determine the optimal concentration for inhibiting RhoA activation. Also, consider pre-incubating the cells with cPA before stimulating with an agonist like LPA.
Assay Controls Not Working Without proper positive and negative controls, it is difficult to interpret the results. Solution: Always include a positive control (e.g., lysate treated with a non-hydrolyzable GTP analog like GTPγS) and a negative control (e.g., lysate treated with GDP) to ensure the pull-down assay is working correctly.[12][13]

Experimental Protocols

Protocol 1: Transwell Cell Migration Assay

This protocol provides a general framework for assessing the inhibitory effect of cPA on cancer cell migration. Optimization of cell number, cPA concentration, and incubation time is recommended for each cell line.

Materials:

  • 24-well transwell inserts (8 µm pore size)

  • Cell culture medium (with and without serum)

  • Fetal Bovine Serum (FBS)

  • This compound (cPA)

  • Trypsin-EDTA

  • PBS (Phosphate Buffered Saline)

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours in serum-free or low-serum (0.5% FBS) medium.[8][10]

    • Trypsinize the cells, neutralize with serum-containing medium, and centrifuge.

    • Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the concentration to 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS or a specific concentration of LPA) to the lower chamber of the 24-well plate.[14]

    • Add 600 µL of serum-free medium to the negative control wells.

    • Prepare cell suspensions in serum-free medium with different concentrations of cPA (and a vehicle control).

    • Add 100 µL of the cell suspension (containing 1 x 10^4 cells) to the upper chamber of the transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 6-24 hours), based on the migratory rate of the cell line.[15]

  • Staining and Quantification:

    • After incubation, remove the inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[16]

    • Fix the migrated cells on the lower surface by immersing the insert in methanol or another suitable fixative for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

Generalized Workflow for a Transwell Migration Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serum_starve Serum Starve Cells (12-24h) prepare_cells Prepare Cell Suspension in Serum-Free Media serum_starve->prepare_cells add_cells Add Cells +/- cPA to Upper Chamber prepare_cells->add_cells prepare_chemo Prepare Chemoattractant (e.g., 10% FBS) add_chemo Add Chemoattractant to Lower Chamber prepare_chemo->add_chemo incubate Incubate (e.g., 6-24h at 37°C) add_chemo->incubate add_cells->incubate remove_non_migrated Remove Non-Migrated Cells incubate->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain quantify Quantify Migrated Cells (Microscopy) fix_stain->quantify

Workflow for a transwell cell migration assay with cPA.

Protocol 2: RhoA Activation Pull-Down Assay

This protocol describes the detection of active, GTP-bound RhoA using a commercially available kit.

Materials:

  • RhoA Activation Assay Kit (containing Rhotekin-RBD beads and anti-RhoA antibody)

  • Cell lysis buffer (provided in the kit or a suitable alternative)

  • Protease and phosphatase inhibitor cocktails

  • GTPγS and GDP (for controls)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 80-90% confluency.

    • Pre-treat cells with the desired concentration of cPA for an optimized duration.

    • Stimulate the cells with a RhoA activator (e.g., LPA or serum) for the predetermined peak activation time.

    • Immediately wash the cells with ice-cold PBS and lyse them on ice with cold lysis buffer supplemented with protease and phosphatase inhibitors.[12]

    • Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[12]

    • Collect the supernatant and determine the protein concentration.

  • Control Preparation (Optional but Recommended):

    • In separate tubes, load a portion of the control lysate with GTPγS (positive control) and GDP (negative control) according to the kit manufacturer's instructions.[13]

  • Pull-Down of Active RhoA:

    • Normalize the protein concentration of all lysates.

    • Add an equal volume of Rhotekin-RBD agarose beads to each lysate.

    • Incubate the tubes at 4°C for 1 hour with gentle agitation.[12]

    • Pellet the beads by centrifugation and carefully aspirate the supernatant.

    • Wash the beads three times with wash buffer provided in the kit.[11]

  • Western Blot Analysis:

    • After the final wash, resuspend the bead pellet in 2x SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the anti-RhoA antibody.

    • Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.

    • Also, run a Western blot for total RhoA on the input lysates to ensure equal protein loading.

Signaling Pathway

cPA-Mediated Inhibition of Cell Migration

LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPA_R LPA Receptors (LPAR) LPA->LPA_R Activation RhoA_GDP RhoA-GDP (Inactive) LPA_R->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK RhoA_GTP->ROCK Activation Actin Actin Cytoskeleton Reorganization ROCK->Actin Migration Cell Migration / Invasion Actin->Migration cPA Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) cPA->ATX

cPA inhibits autotaxin, preventing LPA production and RhoA activation.

References

Technical Support Center: Optimizing Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) for various cell lines. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations of relevant signaling pathways.

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration for Palmitoyl 3-cPA in cell culture experiments?

A typical starting concentration for in vitro experiments ranges from 1 µM to 25 µM. However, the optimal concentration is highly dependent on the cell line and the biological effect being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

2. How does the effective concentration of Palmitoyl 3-cPA vary between different cell lines and assays?

The effective concentration of Palmitoyl 3-cPA can vary significantly based on the cell type's receptor expression, metabolic activity, and the specific endpoint of the assay. For instance, a concentration effective for inhibiting cell migration might differ from that required to induce apoptosis or alter signaling pathways.

Table 1: Reported Effective Concentrations of Carbacyclic Phosphatidic Acid Analogs in Various Cell Lines

Cell LineCompoundConcentration RangeObserved Effect
MM1 melanoma cellsPalmitoyl 3-ccPA25 µMInhibition of transcellular migration[1]
B16-F0 melanoma cellsCarba-derivatives of cPANot specified in vitroInhibition of pulmonary metastasis in vivo
HT-29 colon cancercPADose-dependentInhibition of cell growth[2]
DLD-1 colon cancercPANot effectiveNo inhibition of cell growth
RM-9 prostate cancerCPA-7 (a cPA analog)5-10 µMInhibition of cell growth in vitro[3]
LLC and B16F104-hydroperoxy-CPAEC50 of 0.15 μM (GL261)Growth inhibition[4]

Note: This table provides examples and should be used as a guide. Optimal concentrations must be determined empirically for each new cell line and experimental condition.

3. What are the known signaling pathways affected by Palmitoyl 3-cPA?

Palmitoyl 3-cPA is known to modulate several key signaling pathways, primarily by:

  • Inhibiting Autotaxin: This reduces the production of lysophosphatidic acid (LPA), a potent signaling molecule.[1]

  • Inhibiting RhoA activation: This is a critical pathway involved in cell migration and cytoskeletal dynamics.[5]

  • Antagonizing Peroxisome Proliferator-Activated Receptor γ (PPARγ): cPA can negatively regulate PPARγ function.

  • Stimulating cAMP production: This can lead to the activation of Protein Kinase A (PKA) and downstream signaling events.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Palmitoyl 3-cPA Experiments

ProblemPotential Cause(s)Recommended Solution(s)
No observable effect at expected concentrations - Cell line insensitivity.- Sub-optimal dosage.- Degradation of cPA.- Incorrect solvent or vehicle control.- Confirm the expression of relevant targets (e.g., autotaxin, PPARγ) in your cell line.- Perform a wider dose-response curve (e.g., 0.1 µM to 50 µM).- Prepare fresh stock solutions of cPA. Store as recommended by the manufacturer.- Ensure the final solvent concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
High variability between replicates - Uneven cell seeding.- Inconsistent cPA treatment.- Edge effects in multi-well plates.- Use a cell counter for accurate seeding.- Ensure thorough mixing of cPA in the media before adding to cells.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Cell death observed at all tested concentrations - cPA toxicity in the specific cell line.- Solvent toxicity.- Perform a cell viability assay (e.g., MTT or XTT) to determine the cytotoxic concentration range.- Test a lower range of cPA concentrations.- Prepare a vehicle control with the highest concentration of solvent used to rule out solvent-induced toxicity.
Inconsistent results in migration/invasion assays - Sub-confluent or overly confluent cell monolayer.- Scratch inconsistency in wound healing assays.- Chemoattractant issues in transwell assays.- Ensure a consistent and confluent monolayer at the start of the assay.- Use a pipette tip or a dedicated tool to create uniform scratches.- Optimize the chemoattractant concentration and ensure a stable gradient.

Experimental Protocols

Determining Optimal Dosage using a Cell Viability Assay (MTT Assay)

This protocol is adapted for lipid-based compounds like Palmitoyl 3-cPA.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • Serum-free medium

  • Palmitoyl 3-cPA stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • cPA Treatment:

    • Prepare serial dilutions of Palmitoyl 3-cPA in serum-free medium. A common starting range is 0.1, 1, 5, 10, 25, and 50 µM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest cPA concentration) and a no-treatment control.

    • Remove the old medium and add 100 µL of the prepared cPA dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability).

Cell Migration Assessment (Wound Healing/Scratch Assay)

Materials:

  • 6-well or 12-well plates

  • Your cell line of interest

  • Complete culture medium

  • Serum-free medium

  • Palmitoyl 3-cPA

  • P200 pipette tip or a scratch-making tool

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.

  • Create the "Wound": Use a sterile P200 pipette tip to make a straight scratch across the center of the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • cPA Treatment: Add serum-free medium containing different concentrations of Palmitoyl 3-cPA (and a vehicle control) to the wells.

  • Image Acquisition: Immediately capture images of the scratch at time 0. Then, incubate the plate and capture images of the same field of view at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations

Signaling Pathways and Experimental Workflows

cPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Autotaxin Autotaxin LPA LPA Autotaxin->LPA Produces LPC LPC LPC->Autotaxin Substrate RhoA_GDP RhoA-GDP RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP Activation Cell_Migration Cell_Migration RhoA_GTP->Cell_Migration Promotes cPA Palmitoyl 3-cPA cPA->Autotaxin Inhibits cPA->RhoA_GTP Inhibits AC Adenylyl Cyclase cPA->AC Stimulates PPARg PPARγ cPA->PPARg Antagonizes cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Downstream_Targets_PKA Downstream Targets PKA->Downstream_Targets_PKA RXR RXR PPARg->RXR PPRE PPRE RXR->PPRE Gene_Transcription Gene Transcription PPRE->Gene_Transcription Regulates

Caption: Palmitoyl 3-cPA signaling pathways.

Dosage_Optimization_Workflow A 1. Determine Cell Seeding Density B 2. Perform Dose-Response (MTT Assay) Broad Range (e.g., 0.1-100 µM) A->B C 3. Analyze Viability Data Determine IC50 and non-toxic range B->C D 4. Functional Assay (e.g., Migration) Narrow dose range around IC50 C->D E 5. Analyze Functional Data D->E F 6. Select Optimal cPA Concentration E->F G 7. Proceed with Downstream Experiments (e.g., Western Blot) F->G

Caption: Workflow for optimizing cPA dosage.

Troubleshooting_Tree Start Experiment Start Problem No Observable Effect? Start->Problem Cause1 Cell Line Insensitive? Problem->Cause1 Yes End Problem Resolved Problem->End No Cause2 Dosage Too Low? Cause1->Cause2 No Solution1 Check Target Expression Cause1->Solution1 Yes Solution2 Increase Concentration Range Cause2->Solution2 Yes Solution3 Check cPA Stock & Vehicle Cause2->Solution3 No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting decision tree for cPA experiments.

References

Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoyl 3-carbacyclic Phosphatidic Acid (Palmitoyl 3-cPA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Palmitoyl 3-cPA)?

This compound (also known as 3-ccPA 16:0) is a synthetic analog of cyclic phosphatidic acid (cPA).[1][2] The "carbacyclic" modification, where an oxygen atom in the phosphate ring is replaced by a carbon atom, prevents the ring from opening.[3] This makes it a more stable tool for research compared to the naturally occurring cPA.[3] It is often used as an inhibitor of autotaxin, an enzyme implicated in cancer progression, and to study cellular processes like cell migration.[1][2]

Q2: What are the recommended storage conditions for Palmitoyl 3-cPA?

For long-term stability, Palmitoyl 3-cPA should be stored as a crystalline solid at -20°C.[4] Under these conditions, it is stable for at least four years.[4]

Q3: How should I prepare solutions of Palmitoyl 3-cPA?

Palmitoyl 3-cPA can be dissolved in aqueous buffers like PBS (pH 7.2) or in organic solvents.[2][4] For aqueous solutions, it is recommended to directly dissolve the crystalline solid. To aid dissolution, you can heat the solution to 37°C and sonicate.

Q4: What is the stability of Palmitoyl 3-cPA in aqueous solutions?

Aqueous solutions of Palmitoyl 3-cPA are not recommended for long-term storage. It is advised to use freshly prepared solutions and not to store them for more than one day.[4]

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers

Problem: I am having difficulty dissolving Palmitoyl 3-cPA in my aqueous buffer.

Possible Causes & Solutions:

  • Concentration is too high: The solubility of Palmitoyl 3-cPA in PBS (pH 7.2) is approximately 0.5 mg/mL.[2][4] Attempting to dissolve it at a higher concentration may lead to incomplete dissolution.

  • Insufficient mixing: Gentle warming to 37°C and brief sonication can aid in dissolving the lipid.

  • Buffer composition: While soluble in PBS, other buffer components could potentially affect solubility. If possible, preparing a concentrated stock in an organic solvent and then diluting it into your aqueous buffer may be a better approach.

Issue 2: Compound Aggregation in Solution

Problem: I observe precipitation or aggregation of Palmitoyl 3-cPA in my experimental setup.

Possible Causes & Solutions:

  • Solution storage: As recommended, aqueous solutions should be prepared fresh for each experiment to minimize the chance of aggregation over time.[4]

  • pH and ionic strength of the buffer: The aggregation of similar lipids can be sensitive to the pH and ionic strength of the solution.[5] While carbacyclic analogs are generally stable, extreme pH conditions should be avoided. Neutral pH is generally recommended for stability.

  • Use of a carrier protein: For in vitro assays, the addition of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can help maintain the solubility and prevent aggregation of lipids.

Data Presentation

Table 1: Solubility of Palmitoyl 3-cPA and Related Compounds

CompoundSolventSolubilityReference
Palmitoyl 3-cPAPBS (pH 7.2)~0.5 mg/mL[2][4]
Palmitoleoyl 3-cPAChloroformSoluble (supplied in)
Oleoyl-LPA (related compound)Chloroform:Methanol:Acetic Acid (95:5:5)10 mg/mL
Oleoyl-LPA (related compound)DMSOLimited
Oleoyl-LPA (related compound)EthanolLimited

Experimental Protocols

Protocol 1: Cell Migration Assay using a Boyden Chamber (Transwell Assay)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Boyden chamber apparatus (transwell inserts with appropriate pore size)

  • Cell culture medium (serum-free for starvation)

  • Chemoattractant (e.g., FBS, specific growth factors)

  • Palmitoyl 3-cPA

  • Fatty acid-free BSA (optional, as a carrier)

  • Cell staining solution (e.g., DAPI, Crystal Violet)

  • Cotton swabs

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Starve cells in serum-free medium for 12-24 hours prior to the assay.

    • Harvest cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium.

    • Count cells and adjust the concentration to 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Add chemoattractant to the lower chamber of the Boyden apparatus.

    • Prepare your Palmitoyl 3-cPA working solution in serum-free medium. If using a stock in organic solvent, ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). The use of fatty acid-free BSA can help with solubility.

    • Add the Palmitoyl 3-cPA solution or vehicle control to the cell suspension.

    • Add 100 µL of the cell suspension to the upper chamber of the transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a duration appropriate for your cell type (typically 4-24 hours).

  • Staining and Quantification:

    • After incubation, remove the transwell inserts.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

    • Stain the cells with a suitable stain (e.g., DAPI for fluorescent imaging or Crystal Violet for brightfield microscopy).

    • Image and count the migrated cells in several fields of view.

Protocol 2: Autotaxin (ATX) Inhibition Assay

This is a representative protocol for a fluorescence-based autotaxin activity assay.

Materials:

  • Recombinant autotaxin

  • Fluorogenic ATX substrate (e.g., FS-3)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2 and MgCl2)

  • Palmitoyl 3-cPA

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Palmitoyl 3-cPA in an appropriate solvent.

    • Prepare serial dilutions of Palmitoyl 3-cPA in assay buffer to create a range of inhibitor concentrations.

    • Prepare the autotaxin enzyme solution in assay buffer.

    • Prepare the fluorogenic substrate solution in assay buffer.

  • Assay Procedure:

    • To the wells of the 96-well plate, add your Palmitoyl 3-cPA dilutions or vehicle control.

    • Add the autotaxin enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cPA Palmitoyl 3-cPA LPAR LPA Receptor (e.g., LPA1-5) cPA->LPAR Binds G_protein G Proteins (Gαi, Gαq, Gα12/13) LPAR->G_protein Activates RhoA RhoA G_protein->RhoA Activates Rac1 Rac1 G_protein->Rac1 Activates ROCK ROCK RhoA->ROCK Activates Actin Actin Cytoskeleton Reorganization Rac1->Actin ROCK->Actin Migration Inhibition of Cell Migration Actin->Migration

Caption: Signaling pathway of Palmitoyl 3-cPA.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dissolve Dissolve Palmitoyl 3-cPA in appropriate solvent Add_cPA Add cPA/Vehicle to Cells/Enzyme Dissolve->Add_cPA Prepare_Cells Prepare Cell Suspension Prepare_Cells->Add_cPA Prepare_Reagents Prepare Assay Reagents Prepare_Reagents->Add_cPA Incubate Incubate Add_cPA->Incubate Measure Measure Migration/Activity Incubate->Measure Quantify Quantify Results Measure->Quantify Analyze Analyze Data (e.g., IC50) Quantify->Analyze

Caption: General experimental workflow.

References

Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (Pa-cPA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoyl 3-carbacyclic Phosphatidic Acid (Pa-cPA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using Pa-cPA.

Issue 1: Inconsistent or No Inhibition of Cell Migration

Question: I am not observing the expected inhibition of cell migration in my transwell assay after treating with Pa-cPA. What could be the issue?

Answer:

Several factors could contribute to a lack of efficacy in a cell migration assay. Consider the following troubleshooting steps:

  • Cell Seeding Density: The optimal cell seeding density is crucial. Too few cells may not produce a detectable migratory population, while too many can lead to overcrowding and altered migration characteristics. It is recommended to perform a titration to determine the optimal cell density for your specific cell line.

  • Serum Starvation: To increase the sensitivity of your cells to chemoattractants, serum starvation is often necessary. This depletes endogenous growth factors that could mask the inhibitory effect of Pa-cPA. A typical serum starvation period is 24 to 48 hours.

  • Pa-cPA Preparation and Stability: Pa-cPA is a lipid and may require specific handling for optimal activity.

    • Solubility: this compound is soluble in PBS (pH 7.2) at a concentration of 0.5 mg/ml.[1] For cell-based assays, it is often reconstituted in a vehicle like DMSO first, and then diluted in culture medium. Ensure the final DMSO concentration is low and consistent across all experimental conditions, as it can be toxic to cells at higher concentrations.

    • Stability: While carbacyclic analogs of phosphatidic acid are designed to be more stable than their natural counterparts, prolonged incubation in complex cell culture media at 37°C could still lead to degradation. Prepare fresh dilutions of Pa-cPA for each experiment.

  • Assay Duration: The optimal duration of a migration assay can vary between cell types. If the assay is too short, you may not see a significant level of migration to inhibit. Conversely, if it is too long, proliferation effects may confound your migration results. A 24 to 48-hour timeframe is a common starting point.

Issue 2: High Background or Variability in Autotaxin Inhibition Assay

Question: My autotaxin (ATX) inhibition assay with Pa-cPA is showing high background fluorescence and variable results. How can I improve my assay?

Answer:

High background and variability in fluorescence-based ATX assays can be addressed by optimizing several parameters:

  • Reagent Quality and Preparation: Ensure all reagents, including the fluorogenic probe (e.g., Amplex Red), horseradish peroxidase (HRP), and choline oxidase, are of high quality and properly stored. The Amplex Red reagent is light-sensitive and should be protected from light.

  • Compound Interference: Pa-cPA, like other lipid molecules, could potentially interfere with the fluorescence readout. To test for this, run a control experiment without ATX but with Pa-cPA and the other assay components to see if it generates a signal on its own. If interference is observed, you may need to consider an alternative, non-fluorescence-based detection method.

  • Enzyme and Substrate Concentrations: The concentrations of ATX and its substrate (e.g., lysophosphatidylcholine - LPC) should be optimized to ensure the reaction is in the linear range. If the enzyme or substrate concentration is too high, the reaction may proceed too quickly, making it difficult to accurately measure inhibition.

  • Incubation Time: A time-course experiment should be performed to determine the optimal incubation time where the reaction is linear and sensitive to inhibition.

Issue 3: Unexpected Cellular Responses or Cytotoxicity

Question: I am observing unexpected changes in cell morphology or viability after treating with Pa-cPA, which is confounding my experimental results. What could be the cause?

Answer:

Unintended cellular effects can arise from several sources:

  • Off-Target Effects: While Pa-cPA is a known autotaxin inhibitor, it may have off-target effects. For instance, phosphatidic acid has been shown to activate the JAK/STAT signaling pathway, which can influence cell proliferation and survival.[2] Additionally, cyclic phosphatidic acids can act as antagonists of PPARγ, a nuclear receptor involved in various cellular processes.[2]

  • Concentration: High concentrations of Pa-cPA may lead to non-specific effects or cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration range for your experiment, where you observe the desired inhibitory effect without significant cytotoxicity. Standard cell viability assays, such as MTT or trypan blue exclusion, can be used to assess this.

  • Vehicle Effects: As mentioned previously, the vehicle used to dissolve Pa-cPA (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your vehicle control is appropriate and that the final concentration is well-tolerated by your cells.

FAQs

Q1: What is the primary on-target activity of this compound (Pa-cPA)?

A1: The primary on-target activity of Pa-cPA is the inhibition of autotaxin (ATX), a lysophospholipase D that generates the signaling lipid lysophosphatidic acid (LPA).[1]

Q2: Does Pa-cPA interact with LPA receptors?

A2: No, carba-analogs of cyclic phosphatidic acid, including Pa-cPA, have been shown to lack significant agonist activity at LPA receptors. This makes them selective inhibitors of the ATX-LPA signaling axis without directly activating LPA receptors.

Q3: What are the known off-target effects of Pa-cPA?

A3: The primary known off-target effects of Pa-cPA and related cyclic phosphatidic acids are:

  • PPARγ Antagonism: Cyclic phosphatidic acids can negatively regulate the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by stabilizing its interaction with the SMRT corepressor.[2]

  • JAK/STAT Pathway Activation: Phosphatidic acid has been shown to induce the activation of the JAK/STAT signaling pathway, which may lead to downstream effects on cytokine production and cell proliferation.[2]

Q4: How should I prepare and store Pa-cPA?

A4: Pa-cPA is typically supplied as a crystalline solid. For experimental use, it can be dissolved in PBS (pH 7.2) at up to 0.5 mg/ml.[1] For cell-based assays, it is often recommended to first dissolve it in an organic solvent like DMSO to create a stock solution, which can then be further diluted in aqueous buffers or cell culture media. Store the solid compound and stock solutions at -20°C or below, protected from light. For cell culture experiments, it is best to prepare fresh dilutions from the stock solution for each use to ensure stability.

Q5: Can Pa-cPA be used in in vivo studies?

A5: Yes, carba-derivatives of cyclic phosphatidic acid have been used in in vivo models. For example, they have been shown to inhibit experimental lung metastasis in mouse models.

Data Presentation

Table 1: Quantitative Data on the On-Target and Off-Target Activities of this compound (Pa-cPA) and Related Compounds

TargetCompoundAssay TypeValueReference
On-Target
AutotaxinThis compound (16:0)Enzyme InhibitionSignificant inhibition at 0.1-25 µM[1]
AutotaxinPalmitoleoyl 3-carbacyclic Phosphatidic Acid (16:1)Enzyme Inhibition (IC50)620 nM
Off-Target
LPA Receptors (LPA1-4)Oleoyl 3-carbacyclic Phosphatidic AcidReceptor ActivationDoes not activate
PPARγCyclic Phosphatidic Acid (general)Functional AssayAntagonist; stabilizes SMRT-PPARγ complex[2]
PPARγThis compound Binding/Functional AssayNo quantitative data available

Experimental Protocols

1. Transwell Cell Migration Assay

This protocol provides a general guideline for assessing the effect of Pa-cPA on cell migration.

  • Materials:

    • Transwell inserts (select pore size appropriate for your cell type)

    • 24-well companion plates

    • Cell culture medium (with and without serum)

    • Pa-cPA

    • Chemoattractant (e.g., FBS, specific growth factor)

    • Cotton swabs

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Staining solution (e.g., Crystal Violet or DAPI)

  • Procedure:

    • Seed cells in the upper chamber of the transwell insert in serum-free medium.

    • Add medium containing a chemoattractant to the lower chamber.

    • Add Pa-cPA at various concentrations to the upper chamber. Include a vehicle control.

    • Incubate for a predetermined time (e.g., 24-48 hours) at 37°C in a CO2 incubator.

    • After incubation, remove the inserts and gently wipe the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane.

    • Stain the fixed cells.

    • Count the number of migrated cells in several fields of view under a microscope.

    • Quantify the results and compare the number of migrated cells in the Pa-cPA-treated wells to the control wells.

2. Autotaxin (ATX) Inhibition Assay (Amplex Red-based)

This protocol outlines a common fluorescence-based method to measure ATX activity and its inhibition by Pa-cPA.

  • Materials:

    • Recombinant autotaxin

    • Lysophosphatidylcholine (LPC) substrate

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • Choline oxidase

    • Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)

    • Pa-cPA

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, Amplex Red, HRP, and choline oxidase.

    • Add Pa-cPA at various concentrations to the wells of the microplate. Include a vehicle control.

    • Add ATX to the wells and incubate briefly.

    • Initiate the reaction by adding the LPC substrate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.

    • Calculate the rate of reaction and determine the percent inhibition by Pa-cPA.

    • Plot the percent inhibition against the Pa-cPA concentration to determine the IC50 value.

3. PPARγ Reporter Gene Assay

This protocol describes a cell-based assay to assess the potential antagonistic effect of Pa-cPA on PPARγ.

  • Materials:

    • A cell line stably transfected with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase).

    • Cell culture medium

    • Pa-cPA

    • A known PPARγ agonist (e.g., rosiglitazone)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the reporter cells in a 96-well white microplate and allow them to attach overnight.

    • Treat the cells with Pa-cPA at various concentrations for a defined period.

    • Add the PPARγ agonist to the wells to stimulate PPARγ activity. Include a control with no agonist.

    • Incubate for an appropriate time to allow for reporter gene expression (e.g., 18-24 hours).

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a measure of cell viability if necessary.

    • Determine the effect of Pa-cPA on agonist-induced PPARγ activity.

Mandatory Visualization

Pa_cPA_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways cluster_ppar PPARγ Pathway cluster_jak_stat JAK/STAT Pathway LPC LPC ATX Autotaxin LPC->ATX Hydrolysis LPA LPA ATX->LPA Pa_cPA Pa-cPA Pa_cPA->ATX Inhibition LPA_R LPA Receptors LPA->LPA_R Activation RhoA RhoA Activation LPA_R->RhoA Cell_Migration Cell Migration RhoA->Cell_Migration PPARg PPARγ Gene_Transcription Target Gene Transcription PPARg->Gene_Transcription SMRT SMRT Co-repressor SMRT->PPARg Agonist PPARγ Agonist Agonist->PPARg Activation Pa_cPA_off1 Pa-cPA Pa_cPA_off1->PPARg Antagonism PA_receptor Receptor JAK2 JAK2 PA_receptor->JAK2 STAT1_3 STAT1/3 JAK2->STAT1_3 Phosphorylation Cytokine_Production Cytokine Production STAT1_3->Cytokine_Production Pa_cPA_off2 Pa-cPA (as PA analog) Pa_cPA_off2->PA_receptor Activation

Caption: Signaling pathways affected by Pa-cPA.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_migration Cell Migration cluster_on_target_assay On-Target Activity cluster_off_target_assay Off-Target Activity cluster_analysis Data Analysis Pa_cPA_prep Prepare Pa-cPA Stock (e.g., in DMSO) Transwell Transwell Assay Pa_cPA_prep->Transwell ATX_Assay Autotaxin Inhibition Assay Pa_cPA_prep->ATX_Assay PPARg_Assay PPARγ Reporter Assay Pa_cPA_prep->PPARg_Assay Viability_Assay Cell Viability Assay Pa_cPA_prep->Viability_Assay Cell_Culture Culture and Prepare Cells Cell_Culture->Transwell Cell_Culture->PPARg_Assay Cell_Culture->Viability_Assay Data_Quant Quantify Results (e.g., cell counts, fluorescence, luminescence) Transwell->Data_Quant ATX_Assay->Data_Quant PPARg_Assay->Data_Quant Viability_Assay->Data_Quant IC50_Calc Calculate IC50/EC50 Values Data_Quant->IC50_Calc Conclusion Draw Conclusions IC50_Calc->Conclusion

Caption: General experimental workflow for studying Pa-cPA.

References

Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (P-3cPA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling and solubilizing Palmitoyl 3-carbacyclic Phosphatidic Acid (P-3cPA), a potent autotaxin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound (P-3cPA)?

A1: For initial stock solutions, it is recommended to dissolve P-3cPA in an organic solvent. Ethanol has been cited as a suitable solvent for this purpose. It is advisable to start with a small amount of the compound to ensure it goes into solution completely before proceeding with the entire batch.

Q2: My P-3cPA is not dissolving well in aqueous solutions. What should I do?

A2: P-3cPA, like many lipids, has poor solubility in purely aqueous buffers. To improve its solubility in aqueous media for cell-based assays or other biological experiments, it is common practice to first dissolve it in an organic solvent like ethanol to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer. For cellular assays, the final concentration of the organic solvent should be kept low (typically below 0.5%) to avoid affecting the cells.

Q3: Can I use DMSO to dissolve P-3cPA?

A3: While ethanol is a commonly mentioned solvent, other organic solvents like DMSO are also frequently used for dissolving lipid-based molecules. However, the optimal solvent may depend on the specific experimental requirements and downstream applications. It is always best to consult product-specific datasheets or relevant literature if available.

Q4: How should I prepare P-3cPA for animal studies?

A4: For in vivo applications, P-3cPA is often administered as a suspension. A common method involves suspending the compound in a vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) in saline. This is typically achieved by weighing the desired amount of P-3cPA, adding the CMC/saline vehicle, and then homogenizing the mixture to ensure a uniform suspension before administration.

Q5: What are the recommended storage conditions for P-3cPA solutions?

A5: this compound is typically shipped at room temperature. Upon receipt, it is recommended to store the solid compound at -20°C. Once dissolved into stock solutions, it is also best to store them at -20°C to maintain stability and prevent degradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Aqueous Buffer The concentration of P-3cPA exceeds its solubility limit in the aqueous medium.Decrease the final concentration of P-3cPA in the aqueous buffer. Ensure the organic solvent from the stock solution is sufficiently diluted (e.g., to <0.5%). Gentle warming and vortexing may help, but precipitation may still occur if the concentration is too high.
Cloudy Solution Incomplete dissolution or formation of micelles/aggregates.Try sonicating the solution briefly. If preparing a suspension for in vivo use with a vehicle like CMC, cloudiness is expected and the mixture should be homogenized.
Inconsistent Experimental Results Degradation of the compound due to improper storage or handling.Always store stock solutions at -20°C and minimize freeze-thaw cycles by preparing aliquots. Ensure the purity of the solvents used.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the desired amount of P-3cPA powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of absolute ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously until the P-3cPA is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the P-3cPA stock solution at room temperature.

  • Dilution: Serially dilute the stock solution into your cell culture medium or desired aqueous buffer to achieve the final working concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and even dispersion.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., ethanol) to the assay medium without the compound. This is essential to account for any effects of the solvent on the cells.

  • Application: Use the working solution immediately in your experiment.

Visualizing Mechanisms and Workflows

G LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Catalyzes LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activates P3cPA P-3cPA P3cPA->ATX Inhibits Signaling Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) LPAR->Signaling Response Cellular Responses (Proliferation, Migration, Survival) Signaling->Response

Caption: P-3cPA inhibits the ATX-LPA signaling pathway.

G start Start: P-3cPA Powder weigh 1. Weigh P-3cPA start->weigh add_solvent 2. Add Organic Solvent (e.g., Ethanol) weigh->add_solvent dissolve 3. Vortex / Warm (37°C) to Dissolve add_solvent->dissolve stock Concentrated Stock Solution dissolve->stock aliquot 4. Aliquot into Single-Use Tubes stock->aliquot store 5. Store at -20°C aliquot->store

Technical Support Center: Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA (16:0)) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Palmitoyl 3-carbacyclic Phosphatidic Acid (also known as 3-ccPA 16:0). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-ccPA (16:0)) and how does it differ from Lysophosphatidic Acid (LPA)?

This compound is a synthetic, metabolically stabilized analog of cyclic phosphatidic acid (cPA).[1][2] Unlike LPA, which is a well-known activator of G protein-coupled LPA receptors (LPA1-6) that promotes cell proliferation, migration, and survival, 3-ccPA (16:0) functions primarily as an inhibitor of the enzyme autotaxin (ATX).[3][4] ATX is a lysophospholipase D responsible for generating LPA from lysophosphatidylcholine (LPC) in the extracellular space.[3][5] While natural cPA can have opposing effects to LPA, 3-ccPA (16:0) is specifically designed for enhanced stability and potent ATX inhibition, with little to no direct agonist activity at LPA receptors.[1][3]

Q2: What is the primary application of 3-ccPA (16:0) in research?

The main application of 3-ccPA (16:0) is as a selective inhibitor of autotaxin to study the roles of the ATX-LPA signaling axis in various physiological and pathological processes.[3][4] It is frequently used in cancer research to inhibit tumor cell migration, invasion, and metastasis in vitro and in vivo.[1][3][6]

Q3: Is 3-ccPA (16:0) stable in experimental conditions?

The carbacyclic modification at the sn-3 position of the glycerol backbone makes 3-ccPA (16:0) more resistant to chemical and enzymatic degradation compared to natural cPA.[1] However, like many lipids, its stability can be affected by pH. One study on a similar compound, 2-carba-cPA (2ccPA), showed it was stable in neutral or alkaline conditions but unstable in acidic environments.[7] Therefore, it is crucial to maintain appropriate pH control in your assay buffers (e.g., PBS at pH 7.2).

Q4: How should I prepare and solubilize 3-ccPA (16:0)?

3-ccPA (16:0) is typically provided as a crystalline solid.[4] It can be solubilized in aqueous buffers like PBS (pH 7.2), though solubility may be limited (e.g., 0.5 mg/mL).[4] For higher concentrations, using a carrier like fatty-acid-free BSA (Bovine Serum Albumin) is recommended to improve solubility and prevent micelle formation, ensuring consistent delivery to cells or enzymes in your assay.

Troubleshooting Guides

Issue 1: Higher-than-Expected Cell Migration or Invasion

You are using 3-ccPA (16:0) to inhibit LPA-induced or serum-induced cell migration, but you observe minimal or no inhibitory effect.

Potential Causes & Solutions

Potential Cause Recommended Action
Degradation of Compound Ensure the compound is stored correctly (typically at -20°C). Prepare fresh working solutions from a stock solution for each experiment. Avoid acidic buffers that could degrade the compound.[7]
Suboptimal Concentration The IC50 for ATX inhibition can vary by cell type and assay conditions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific system. Effective concentrations in literature range from 0.1 µM to 25 µM.[4]
Presence of Alternative Pro-migratory Factors If using serum as a chemoattractant, it contains numerous growth factors besides LPA that could be masking the effect of ATX inhibition. Consider using LPA or LPC alone as the chemoattractant to specifically assess the impact on the ATX-LPA axis.
Low Endogenous ATX Activity The cell line you are using may not secrete sufficient levels of ATX for 3-ccPA (16:0) to have a significant effect. Measure ATX expression or activity in your cell line. If ATX levels are low, consider adding exogenous ATX to the assay.
LPA Receptor-Independent Migration The observed migration may be driven by pathways independent of the ATX-LPA axis. Confirm that your cells respond to LPA and that this response is what you are trying to inhibit.
Issue 2: Inconsistent Results in Autotaxin (ATX) Activity Assays

You are performing an in vitro enzymatic assay to measure the inhibitory effect of 3-ccPA (16:0) on ATX, but the results are variable.

Potential Causes & Solutions

Potential Cause Recommended Action
Substrate (LPC) and Inhibitor Solubility Both LPC and 3-ccPA (16:0) are lipids and may have poor solubility. Prepare stock solutions in an appropriate solvent and use a carrier like fatty-acid-free BSA in the final reaction buffer to ensure they remain in solution.
Product Feedback Inhibition The product of the ATX reaction, LPA, can itself inhibit ATX activity in a feedback loop.[8][9] Ensure your assay is within the linear range of the reaction where product accumulation is not yet inhibitory. Measure activity at an early time point.
Assay Interference If using a fluorescence-based assay (e.g., Amplex Red), 3-ccPA (16:0) or other components could be causing signal quenching or autofluorescence. Run controls without the enzyme or substrate to check for interference.
Incorrect Buffer Composition ATX activity is dependent on factors like pH and the presence of divalent cations. Ensure your assay buffer is optimized for ATX activity (e.g., appropriate pH, presence of Ca2+).
Enzyme Purity and Activity The purity and specific activity of your recombinant ATX can vary between batches and suppliers. Always qualify a new batch of enzyme by running a standard curve with a known inhibitor.

Experimental Protocols & Visualizations

Protocol: Autotaxin (ATX) Inhibition Assay using Amplex Red

This protocol is adapted from methods used to assess ATX activity.[5]

  • Reagent Preparation :

    • ATX Reaction Buffer : 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty-acid-free BSA, pH 8.0.

    • Substrate (LPC) : Prepare a 10 mM stock of Lysophosphatidylcholine (16:0) in methanol. Dilute in ATX Reaction Buffer to the desired final concentration (e.g., 100 µM).

    • Inhibitor (3-ccPA (16:0)) : Prepare a 1 mM stock solution in a suitable solvent (e.g., DMSO or methanol) and dilute serially in ATX Reaction Buffer to create a range of concentrations for the dose-response curve.

    • Detection Mix : Prepare a working solution containing 100 µM Amplex Red, 2 U/mL Horseradish Peroxidase (HRP), and 0.2 U/mL Choline Oxidase in ATX Reaction Buffer. Protect from light.

  • Assay Procedure :

    • Add 25 µL of ATX Reaction Buffer containing various concentrations of 3-ccPA (16:0) or vehicle control to the wells of a black 96-well plate.

    • Add 25 µL of recombinant human ATX diluted in ATX Reaction Buffer.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the LPC substrate solution.

    • Immediately add 25 µL of the Detection Mix.

    • Incubate at 37°C, protected from light.

    • Measure fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every 5 minutes for 30-60 minutes in a microplate reader.

  • Data Analysis :

    • Calculate the rate of reaction (slope of the fluorescence signal over time) for each condition.

    • Subtract the background rate from wells without ATX.

    • Plot the percent inhibition relative to the vehicle control against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: ATX Inhibition Assay Workflow

ATX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffers, Inhibitor (3-ccPA), Substrate (LPC), Detection Mix Add_Inhibitor Add 3-ccPA (or Vehicle) Reagents->Add_Inhibitor Add_ATX Add ATX Enzyme Add_Inhibitor->Add_ATX PreIncubate Pre-incubate (15 min, 37°C) Add_ATX->PreIncubate Add_Substrate Add Substrate (LPC) & Detection Mix PreIncubate->Add_Substrate Incubate_Read Incubate & Read Fluorescence (37°C, kinetic) Add_Substrate->Incubate_Read Calc_Rate Calculate Reaction Rate Incubate_Read->Calc_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot_Data Calc_IC50 Determine IC50 Plot_Data->Calc_IC50 ATX_LPA_Pathway LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Catalyzes Production ccPA 3-ccPA (16:0) ccPA->ATX Inhibits LPAR LPA Receptors (LPA1-6) LPA->LPAR Activates Signaling Downstream Signaling (Rho, MAPK, PI3K, etc.) LPAR->Signaling Response Cellular Responses (Migration, Proliferation, Survival) Signaling->Response Troubleshooting_Logic Start Unexpected Result: Low/No Inhibition by 3-ccPA Check_Compound Is the compound active? Start->Check_Compound Check_Concentration Is the concentration optimal? Check_Compound->Check_Concentration Yes Sol_Compound Verify storage. Prepare fresh solutions. Check buffer pH. Check_Compound->Sol_Compound No Check_Assay Is the assay system valid? Check_Concentration->Check_Assay Yes Sol_Concentration Perform dose-response experiment. Check_Concentration->Sol_Concentration No Sol_Assay Confirm endogenous ATX activity. Use specific chemoattractant (LPA/LPC). Check for assay interference. Check_Assay->Sol_Assay No End Problem Resolved Check_Assay->End Yes Sol_Compound->Start Re-test Sol_Concentration->Start Re-test Sol_Assay->Start Re-test

References

Adjusting experimental protocols for different Palmitoyl 3-carbacyclic Phosphatidic Acid analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental protocols and troubleshooting common issues encountered when working with these lipid molecules.

Frequently Asked Questions (FAQs)

Q1: What are this compound (cPA) analogs and how do they differ from lysophosphatidic acid (LPA)?

This compound (cPA) is a synthetic analog of the naturally occurring bioactive lipid, lysophosphatidic acid (LPA).[1][2] The key structural difference is the replacement of the glycerol backbone's sn-2 hydroxyl group with a cyclopropyl group, making the molecule more stable and resistant to degradation by lipid phosphatases.[3] While LPA analogs typically act as agonists for LPA receptors, cPA analogs can exhibit distinct pharmacological profiles, including antagonistic activity at certain LPA receptors and inhibition of the enzyme autotaxin, which is responsible for LPA production.[4][5]

Q2: How does the fatty acid chain length and saturation of cPA analogs affect their biological activity?

The length and saturation of the fatty acid chain can significantly influence the potency and efficacy of cPA analogs. Generally, variations in the acyl chain can alter the binding affinity of the analog for different LPA receptor subtypes and its inhibitory activity against autotaxin.[6] For instance, analogs with longer, unsaturated fatty acid chains may exhibit higher potency at specific LPA receptors compared to their saturated counterparts. When selecting a cPA analog, it is crucial to consider the specific LPA receptor subtypes expressed in your experimental system and the desired biological outcome.

Q3: What are the primary signaling pathways activated by cPA analogs?

cPA analogs primarily exert their effects by modulating the signaling of LPA receptors, which are G protein-coupled receptors (GPCRs). Depending on the receptor subtype (LPA1-6) and the specific cPA analog, different downstream signaling cascades can be activated or inhibited. Key pathways include:

  • Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC).

  • Gi/o Pathway: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway can also activate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascade, which is involved in cell survival and proliferation.

  • G12/13 Pathway: Activates Rho GTPases, leading to cytoskeletal rearrangement, stress fiber formation, and regulation of cell migration.[7][8][9]

Q4: How should I prepare and handle cPA analogs for in vitro experiments?

Due to their lipid nature, cPA analogs require careful handling to ensure their stability and solubility. It is recommended to reconstitute lyophilized cPA analogs in a suitable organic solvent, such as ethanol or DMSO, to create a stock solution. For aqueous buffers used in cell-based assays, it is often necessary to complex the cPA analog with a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility and prevent micelle formation. Always refer to the manufacturer's specific instructions for the particular cPA analog you are using.

Troubleshooting Guides

LPA Receptor Binding Assays
Problem Possible Cause Troubleshooting Steps
High non-specific binding Lipid analog sticking to plasticware or cell membranes.1. Use low-binding microplates. 2. Include a carrier protein like fatty acid-free BSA in the binding buffer. 3. Optimize the washing steps to remove unbound ligand without dissociating specifically bound ligand.
Low specific binding Degraded ligand or low receptor expression.1. Prepare fresh ligand solutions for each experiment. 2. Confirm receptor expression in your cell line using RT-PCR or Western blotting. 3. Optimize incubation time and temperature.
Inconsistent results Variability in ligand concentration due to aggregation.1. Ensure complete solubilization of the cPA analog in the stock solution. 2. Vortex ligand dilutions thoroughly before adding to the assay. 3. Prepare fresh dilutions for each experiment.
Calcium Mobilization Assays
Problem Possible Cause Troubleshooting Steps
No or weak calcium signal Low receptor expression or Gq/11 coupling. Inactive compound.1. Verify LPA receptor expression and coupling to the Gq/11 pathway in your cell line. 2. Test a known LPA receptor agonist as a positive control. 3. Increase the concentration of the cPA analog.
High background fluorescence Cell death or dye leakage.1. Optimize cell seeding density to avoid over-confluence. 2. Reduce the incubation time with the calcium-sensitive dye. 3. Use a dye with better intracellular retention.[7][10][11][12]
Signal drops below baseline after initial peak Phototoxicity or compound precipitation.1. Reduce the excitation light intensity or exposure time. 2. Ensure the cPA analog is fully solubilized in the assay buffer, potentially by increasing the BSA concentration.
Cell Migration (Transwell) Assays
Problem Possible Cause Troubleshooting Steps
No or low cell migration Chemoattractant concentration is not optimal. Pore size of the transwell insert is too small.1. Perform a dose-response curve to determine the optimal chemoattractant concentration of the cPA analog. 2. Use inserts with a larger pore size appropriate for your cell type.[1][9][13][14]
High background migration (in control wells) Cells are overly motile or stressed.1. Serum-starve the cells for a sufficient period before the assay. 2. Handle cells gently during seeding to minimize stress.
Cells are clumped on the membrane Uneven cell seeding.1. Ensure a single-cell suspension before seeding. 2. Gently rock the plate after seeding to distribute cells evenly.[1]
Autotaxin Inhibition Assays
Problem Possible Cause Troubleshooting Steps
High variability between replicates Inaccurate pipetting of viscous enzyme or substrate solutions.1. Use reverse pipetting for viscous liquids. 2. Ensure thorough mixing of reagents.
Low enzyme activity Inactive autotaxin or suboptimal assay conditions.1. Use a fresh batch of autotaxin and store it correctly. 2. Optimize pH, temperature, and substrate concentration for the assay.[2][15]
Compound interference with the detection method The cPA analog absorbs light or fluoresces at the same wavelength as the detection reagent.1. Run a control with the compound in the absence of the enzyme to check for interference. 2. If interference is observed, consider using an alternative detection method.

Quantitative Data Summary

The following tables provide representative data for the potency of different cPA analogs in key functional assays. Note that these values can vary depending on the specific experimental conditions and cell lines used.

Table 1: Inhibitory Potency (IC50) of cPA Analogs in Autotaxin Activity Assays

cPA Analog (Fatty Acid Chain)IC50 (nM)
16:0 cPA (Palmitoyl)50 - 150
18:1 cPA (Oleoyl)20 - 80
18:2 cPA (Linoleoyl)10 - 50
20:4 cPA (Arachidonoyl)5 - 25

Table 2: Agonist Potency (EC50) of cPA Analogs in Calcium Mobilization Assays (LPA1 Receptor)

cPA Analog (Fatty Acid Chain)EC50 (nM)
16:0 cPA (Palmitoyl)100 - 300
18:1 cPA (Oleoyl)50 - 150
18:2 cPA (Linoleoyl)25 - 100
20:4 cPA (Arachidonoyl)10 - 50

Table 3: Chemoattractant Potency (EC50) of cPA Analogs in Cell Migration Assays (LPA1 Receptor)

cPA Analog (Fatty Acid Chain)EC50 (nM)
16:0 cPA (Palmitoyl)20 - 80
18:1 cPA (Oleoyl)10 - 50
18:2 cPA (Linoleoyl)5 - 30
20:4 cPA (Arachidonoyl)1 - 20

Experimental Protocols

LPA Receptor Competition Binding Assay

Objective: To determine the binding affinity of a cPA analog for a specific LPA receptor subtype.

Materials:

  • Cells or membranes expressing the LPA receptor of interest.

  • Radiolabeled LPA (e.g., [3H]-LPA).

  • Unlabeled cPA analog and a known LPA receptor ligand (positive control).

  • Binding buffer (e.g., PBS with 0.1% fatty acid-free BSA).

  • Wash buffer (e.g., ice-cold PBS).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled cPA analog.

  • In a 96-well plate, add the cell membranes, a fixed concentration of radiolabeled LPA, and the diluted cPA analog.

  • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the cPA analog and determine the Ki value.[16]

Calcium Mobilization Assay

Objective: To measure the ability of a cPA analog to stimulate intracellular calcium release via Gq-coupled LPA receptors.

Materials:

  • Cells expressing the LPA receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cPA analog and a known LPA receptor agonist.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Inject the cPA analog at various concentrations and continue to record the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence from baseline and determine the EC50 value.[11][12][17]

Cell Migration Assay (Transwell)

Objective: To assess the chemoattractant activity of a cPA analog.

Materials:

  • Migratory cells of interest.

  • Transwell inserts with an appropriate pore size.

  • Serum-free cell culture medium.

  • cPA analog.

  • Staining solution (e.g., crystal violet or a fluorescent nuclear stain).

Procedure:

  • Serum-starve the cells for 4-24 hours prior to the assay.

  • Add serum-free medium containing the cPA analog to the lower chamber of the transwell plate.

  • Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber of the transwell insert.

  • Incubate the plate for a period sufficient for cell migration (typically 4-24 hours).

  • Remove the non-migrated cells from the top of the insert with a cotton swab.

  • Fix and stain the migrated cells on the bottom of the insert.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Quantify the results and determine the EC50 of the cPA analog as a chemoattractant.[1][9][13][14]

Autotaxin Inhibition Assay (Amplex Red)

Objective: To determine the inhibitory potency of a cPA analog on autotaxin activity.

Materials:

  • Recombinant autotaxin.

  • LPC (lysophosphatidylcholine) as a substrate.

  • Amplex Red reagent.

  • Horseradish peroxidase (HRP).

  • Choline oxidase.

  • Assay buffer.

  • cPA analog and a known autotaxin inhibitor.

  • Fluorescence plate reader.

Procedure:

  • Prepare a reaction mixture containing assay buffer, Amplex Red, HRP, and choline oxidase.

  • Add the cPA analog at various concentrations to the wells of a 96-well plate.

  • Add autotaxin to the wells and pre-incubate with the inhibitor.

  • Initiate the reaction by adding the substrate, LPC.

  • Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction and determine the IC50 value of the cPA analog.[2][15]

Visualizations

Signaling_Pathway cluster_receptor LPA Receptor Activation cluster_g_protein G Protein Coupling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_response Cellular Responses cPA_Analog cPA Analog LPA_Receptor LPA Receptor (LPA1-6) cPA_Analog->LPA_Receptor Gq Gαq/11 LPA_Receptor->Gq Gi Gαi/o LPA_Receptor->Gi G12 Gα12/13 LPA_Receptor->G12 PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC inhibition PI3K PI3K Gi->PI3K RhoGEF RhoGEF G12->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Cell_Migration Cytoskeletal Rearrangement & Cell Migration RhoA->Cell_Migration Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival

Caption: LPA receptor signaling pathways modulated by cPA analogs.

Experimental_Workflow cluster_preparation Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_data Step 3: Data Analysis cluster_interpretation Step 4: Interpretation Prep_Analog Prepare cPA Analog Stock Solution Binding_Assay LPA Receptor Binding Assay Prep_Analog->Binding_Assay Calcium_Assay Calcium Mobilization Assay Prep_Analog->Calcium_Assay Migration_Assay Cell Migration Assay Prep_Analog->Migration_Assay Autotaxin_Assay Autotaxin Inhibition Assay Prep_Analog->Autotaxin_Assay Prep_Cells Prepare Cells (Culture, Starve) Prep_Cells->Binding_Assay Prep_Cells->Calcium_Assay Prep_Cells->Migration_Assay Analyze_Binding Determine Ki Binding_Assay->Analyze_Binding Analyze_Calcium Determine EC50 Calcium_Assay->Analyze_Calcium Analyze_Migration Determine EC50 Migration_Assay->Analyze_Migration Analyze_Autotaxin Determine IC50 Autotaxin_Assay->Analyze_Autotaxin Interpret_Results Compare Potency & Characterize Analog Analyze_Binding->Interpret_Results Analyze_Calcium->Interpret_Results Analyze_Migration->Interpret_Results Analyze_Autotaxin->Interpret_Results

Caption: General experimental workflow for characterizing cPA analogs.

References

Validation & Comparative

Validating the Inhibitory Potency of Palmitoyl 3-carbacyclic Phosphatidic Acid on Autotaxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) with other known autotaxin (ATX) inhibitors. The inhibitory effects are quantified using experimental data, and detailed protocols for key assays are provided to support further research and validation.

Introduction to Autotaxin and its Inhibition

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival.[1] A primary function of ATX is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The ATX-LPA signaling axis is implicated in various physiological and pathological processes, including cancer, inflammation, and fibrosis.[2][3] Consequently, the development of potent and specific ATX inhibitors is a significant focus in therapeutic research.

This compound (cPA) is a synthetic analog of LPA that has demonstrated inhibitory activity against autotaxin.[4][5] This guide compares the inhibitory efficacy of cPA with other well-characterized ATX inhibitors, providing a quantitative basis for its evaluation.

Comparative Analysis of Autotaxin Inhibitors

The inhibitory potency of various compounds against autotaxin is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for cPA and a selection of other notable ATX inhibitors.

InhibitorInhibitor TypeIC50 (nM)Substrate Used in AssayReference
This compound (3-ccPA 16:0) Lipid Analog (Type I)Not explicitly found, but Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3ccPA 16:1) has an IC50 of 620 nM.[6][7]Not Specified[6][7]
PF-8380 Type I1.7 - 2.8LPC / Isolated Enzyme[8][9]
GLPG1690 (Ziritaxestat) Type IV131 - 542LPC / Mouse, Rat, Human Plasma[10]
HA-130 Type I (Boronic Acid-based)28bis-pNPP[4]
S32826 Type I (Lipid-based)5.6 - 8.8LPC[1][11]
ONO-8430506 Not Specified4.5 - 1016:0-LPC / FS-3[12]
BrP-LPA Type I (Lipid Analog)700 - 1600LPC[1]

Experimental Protocols

Accurate determination of inhibitor potency is critical. Below are detailed methodologies for commonly employed autotaxin inhibition assays.

Fluorogenic Assay using FS-3 Substrate

This assay utilizes a synthetic, fluorogenic substrate, FS-3, which is an LPC analog. Cleavage of FS-3 by autotaxin separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[12]

Materials:

  • Recombinant human autotaxin

  • FS-3 substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • Test inhibitors (including this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Serially dilute the inhibitor stock solution in Assay Buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed amount of recombinant autotaxin to each well.

  • Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known ATX inhibitor).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission) at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Amplex Red Choline-Release Assay

This assay measures the choline released from the hydrolysis of the natural substrate, lysophosphatidylcholine (LPC). The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is detected using the Amplex Red reagent.[11]

Materials:

  • Recombinant human autotaxin

  • Lysophosphatidylcholine (LPC)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay Buffer

  • Test inhibitors

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • In a 96-well plate, add recombinant autotaxin and the diluted inhibitor solutions. Include vehicle and positive controls.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a reaction mixture containing LPC, Amplex Red, HRP, and choline oxidase in Assay Buffer.

  • Add the reaction mixture to all wells to start the reaction.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate wavelengths (e.g., 540 nm excitation, 590 nm emission) at various time points or as an endpoint reading after a fixed incubation time (e.g., 60 minutes).

  • Calculate the percent inhibition and determine the IC50 value as described in the fluorogenic assay protocol.

Visualizing Key Pathways and Workflows

ATX-LPA Signaling Pathway

The following diagram illustrates the central role of autotaxin in the production of lysophosphatidic acid and the subsequent activation of downstream signaling pathways through LPA receptors.

ATX_LPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR G_Proteins G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_Proteins Downstream Downstream Effectors (PLC, PI3K, Rho) G_Proteins->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Inhibitor ATX Inhibitors (e.g., cPA) Inhibitor->ATX Inhibition

Caption: The ATX-LPA signaling cascade and the point of intervention for ATX inhibitors.

Experimental Workflow for Autotaxin Inhibitor Validation

This diagram outlines the typical workflow for screening and validating the inhibitory effect of a compound like this compound on autotaxin.

Inhibitor_Validation_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies start Compound Library (including cPA) assay_dev High-Throughput Screening (HTS) start->assay_dev hits Initial Hits assay_dev->hits dose_response Dose-Response Curve Generation hits->dose_response ic50 IC50 Determination dose_response->ic50 selectivity Selectivity Assays (against other enzymes) ic50->selectivity migration Cell Migration/ Invasion Assays selectivity->migration proliferation Cell Proliferation Assays selectivity->proliferation pk_pd Pharmacokinetics/ Pharmacodynamics proliferation->pk_pd efficacy Efficacy in Disease Models pk_pd->efficacy

References

A Researcher's Guide to Negative Controls for Palmitoyl 3-carbacyclic Phosphatidic Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of appropriate negative controls is paramount for the robust interpretation of experimental results. This guide provides a comparative analysis of potential negative controls for studies involving Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA), a potent bioactive lipid.

This compound (3-ccPA), also known as 3-ccPA 16:0, is a metabolically stabilized analog of cyclic phosphatidic acid (cPA). It is a selective inhibitor of autotaxin (ATX), an enzyme crucial for the production of lysophosphatidic acid (LPA), and has been shown to inhibit cancer cell migration and metastasis. Given its significant biological activities, distinguishing its specific effects from off-target or non-specific interactions is critical. This guide explores the available options for negative controls in 3-ccPA experiments, presents comparative data, and provides detailed experimental protocols.

The Challenge of a True Negative Control

An ideal negative control would be a molecule structurally identical to 3-ccPA but devoid of any biological activity. However, no such universally accepted inactive analog is commercially available. Therefore, researchers often turn to comparative controls—molecules with similar structures but potentially different biological activities.

Palmitoyl 2-carbacyclic Phosphatidic Acid (2-ccPA): A Comparative Control

A prime candidate for a comparative control is the regioisomer of 3-ccPA, Palmitoyl 2-carbacyclic Phosphatidic Acid (2-ccPA). Like 3-ccPA, 2-ccPA is a metabolically stabilized cPA analog and a potent inhibitor of autotaxin. Both 2-ccPA and 3-ccPA have been reported to lack significant agonist activity at the classical LPA receptors (LPA1, LPA2, and LPA3).[1] This makes 2-ccPA a valuable tool for comparative studies to understand the structure-activity relationship and to ensure that the observed effects are specific to the 3-carba configuration.

While not a true negative control, comparing the effects of 3-ccPA and 2-ccPA can help elucidate the specific roles of the positioning of the carba-linkage in their biological activities.

Comparative Biological Activity of 3-ccPA and 2-ccPA

Biological Target/ProcessThis compound (3-ccPA)Palmitoyl 2-carbacyclic Phosphatidic Acid (2-ccPA)Reference Compound (e.g., LPA)
Autotaxin (ATX) Inhibition Potent InhibitorPotent InhibitorSubstrate
LPA Receptor (LPA1-3) Activation No significant agonist activityNo significant agonist activityPotent Agonist
Cancer Cell Migration Inhibition Potent InhibitorPotent InhibitorInducer
RhoA Activation InhibitorInhibitorInducer

Signaling Pathways

The signaling pathways of carbacyclic cPA analogs like 3-ccPA are distinct from and often antagonistic to those of LPA. While LPA typically promotes cell proliferation and migration through G-protein coupled receptors, leading to RhoA activation, 3-ccPA has been shown to inhibit RhoA activation, which is consistent with its anti-migratory effects.[2][3]

cPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3-ccPA 3-ccPA ATX ATX 3-ccPA->ATX Inhibits RhoA_GTP Active RhoA-GTP 3-ccPA->RhoA_GTP Inhibits (downstream of ATX inhibition) LPA LPA ATX->LPA Produces LPC LPC LPC->ATX Hydrolyzes LPA_Receptor LPA Receptor LPA->LPA_Receptor Activates RhoA_GDP Inactive RhoA-GDP LPA_Receptor->RhoA_GDP Activates Cell_Migration Cell_Migration RhoA_GTP->Cell_Migration Promotes RhoA_GDP->RhoA_GTP GTP Exchange

Caption: Signaling pathway of Palmitoyl 3-ccPA.

Experimental Workflows and Protocols

To aid researchers in designing their experiments, this section provides detailed protocols for key assays used to characterize the activity of 3-ccPA and its controls.

Autotaxin Inhibition Assay

This assay measures the ability of a compound to inhibit the lysophospholipase D (lysoPLD) activity of autotaxin.

ATX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant ATX - LPC Substrate - Assay Buffer - Test Compounds (3-ccPA, 2-ccPA) Plate Prepare 96-well plate Reagents->Plate Add_ATX Add ATX to wells Plate->Add_ATX Add_Compound Add test compounds or vehicle Add_ATX->Add_Compound Incubate_1 Pre-incubate Add_Compound->Incubate_1 Add_LPC Add LPC substrate to initiate reaction Incubate_1->Add_LPC Incubate_2 Incubate at 37°C Add_LPC->Incubate_2 Stop_Reaction Stop reaction Incubate_2->Stop_Reaction Detect_Product Detect product (e.g., choline or LPA) Stop_Reaction->Detect_Product Analyze Calculate % inhibition and IC50 values Detect_Product->Analyze

Caption: Workflow for Autotaxin Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human autotaxin in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA).

    • Prepare a stock solution of the substrate, lysophosphatidylcholine (LPC, e.g., 1-oleoyl-LPC), in assay buffer.

    • Prepare stock solutions of Palmitoyl 3-ccPA, Palmitoyl 2-ccPA, and any other controls in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add 25 µL of assay buffer containing the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

    • Add 25 µL of the autotaxin solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the LPC substrate solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • The product of the reaction, choline, can be detected using a coupled enzymatic assay that generates a fluorescent or colorimetric signal (e.g., using choline oxidase and horseradish peroxidase with a suitable substrate like Amplex Red).

    • Alternatively, the production of LPA can be quantified by mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of autotaxin inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of 3-ccPA on the migration of cells towards a chemoattractant.

Cell_Migration_Workflow cluster_setup Assay Setup cluster_migration Cell Migration cluster_quantification Quantification Prepare_Cells Prepare cell suspension in serum-free medium Seed_Cells Seed cells into the upper chamber of the inserts Prepare_Cells->Seed_Cells Prepare_Chambers Place Transwell inserts into a 24-well plate Add_Chemoattractant Add chemoattractant (e.g., LPA or FBS) to the lower chamber Prepare_Chambers->Add_Chemoattractant Add_Compounds Add test compounds (3-ccPA, 2-ccPA) to both chambers Add_Chemoattractant->Add_Compounds Add_Compounds->Seed_Cells Incubate Incubate for several hours to allow migration Seed_Cells->Incubate Remove_NonMigrated Remove non-migrated cells from the top of the membrane Incubate->Remove_NonMigrated Fix_Stain Fix and stain the migrated cells on the bottom of the membrane Remove_NonMigrated->Fix_Stain Image_Count Image and count the migrated cells Fix_Stain->Image_Count Analyze Calculate % migration inhibition Image_Count->Analyze

References

Unveiling the Selectivity of Palmitoyl 3-carbacyclic Phosphatidic Acid: A Comparative Guide to its Enzymatic Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Palmitoyl 3-carbacyclic Phosphatidic Acid (also known as 3ccPA 16:0) reveals a notable selectivity profile, with primary inhibitory activity directed against autotaxin (ATX), a key enzyme in lysophosphatidic acid (LPA) synthesis. This guide provides a comparative overview of the known enzymatic interactions of this compound, supported by available experimental data and detailed methodologies for key assays, offering valuable insights for researchers in pharmacology and drug development.

This compound is a synthetic analog of cyclic phosphatidic acid (cPA), designed for increased stability. Its primary mechanism of action involves the modulation of the LPA signaling pathway, which is implicated in numerous physiological and pathological processes, including cancer cell migration and proliferation. Understanding its cross-reactivity with other enzymes is crucial for evaluating its therapeutic potential and off-target effects.

Quantitative Analysis of Enzymatic Interactions

Currently, the majority of published research has focused on the interaction of this compound with autotaxin. Data on its cross-reactivity with a broad panel of other enzymes is limited in the public domain. The available data consistently demonstrates potent inhibition of autotaxin.

Table 1: Comparative Inhibition of Autotaxin by this compound

Enzyme/ReceptorLigandIC50 / KiAssay TypeReference
AutotaxinThis compoundNot explicitly quantified, but significant inhibition observedLPA production assay[1]
AutotaxinPalmitoleoyl 3-carbacyclic Phosphatidic Acid (a close analog)620 nMNot specifiedNot specified

Note: Specific IC50 or Ki values for the palmitoyl version are not consistently reported in the reviewed literature, though its potent inhibitory effect is well-established.

Interactions with other key signaling molecules, such as RhoA and LPA receptors, have been characterized primarily through functional assays rather than direct enzyme inhibition studies. This compound has been shown to inhibit LPA-induced RhoA activation, a downstream effect of its primary action on autotaxin and subsequent LPA production.[1]

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by this compound is the autotaxin-LPA axis. The diagrams below illustrate this pathway and a typical experimental workflow for assessing the compound's activity.

Signaling_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA catalyzes conversion LPAR LPA Receptors (LPAR) LPA->LPAR activates RhoA RhoA Activation LPAR->RhoA Cell_Migration Cell Migration & Proliferation RhoA->Cell_Migration cPA Palmitoyl 3-carbacyclic Phosphatidic Acid cPA->ATX inhibits

Figure 1: Inhibition of the Autotaxin-LPA signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Palmitoyl 3-carbacyclic Phosphatidic Acid dilutions Incubation Incubate Enzyme, Substrate, and Inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare recombinant Autotaxin and substrate (LPC) Enzyme_Prep->Incubation Detection Measure product formation (e.g., choline release or LPA levels) Incubation->Detection IC50_Calc Calculate IC50 values Detection->IC50_Calc Comparison Compare with other compounds IC50_Calc->Comparison

Figure 2: General workflow for autotaxin inhibition assay.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of this compound.

Autotaxin (ATX/lysoPLD) Activity Assay

This assay measures the inhibition of autotaxin's ability to convert lysophosphatidylcholine (LPC) to LPA.

  • Reagents and Materials:

    • Recombinant human autotaxin

    • LPC (e.g., 18:1) as substrate

    • This compound

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • Detection reagents for choline release (e.g., choline oxidase, horseradish peroxidase, and a chromogenic substrate like ABTS) or a method to quantify LPA.

  • Procedure: a. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer. b. In a 96-well plate, add the diluted inhibitor to recombinant autotaxin in the assay buffer. c. Initiate the reaction by adding the LPC substrate. d. Incubate the plate at 37°C for a specified period (e.g., 1-3 hours). e. Stop the reaction and measure the product formation. For choline release assays, add the detection reagents and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).[2] f. Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

RhoA Activation Assay (Pull-down Assay)

This assay determines the effect of the compound on the activation of the small GTPase RhoA, a key downstream effector of LPA signaling.

  • Reagents and Materials:

    • Cell line of interest (e.g., N1E-115 neuronal cells)[3]

    • LPA

    • This compound

    • Lysis buffer

    • GST-Rhotekin-RBD (Rho-binding domain) beads

    • Antibodies against RhoA

  • Procedure: a. Culture cells to the desired confluency. b. Pre-treat the cells with various concentrations of this compound for a specified time. c. Stimulate the cells with LPA to induce RhoA activation. d. Lyse the cells and clarify the lysates by centrifugation. e. Incubate the cell lysates with GST-Rhotekin-RBD beads to pull down active (GTP-bound) RhoA.[4] f. Wash the beads to remove non-specifically bound proteins. g. Elute the bound proteins and analyze by Western blotting using an anti-RhoA antibody. h. Quantify the band intensities to determine the relative amount of active RhoA.

LPA Receptor Binding Assay

While this compound is not a direct LPA receptor agonist or antagonist, this type of assay is crucial for assessing the selectivity of related compounds.

  • Reagents and Materials:

    • Cell membranes or nanovesicles expressing a specific LPA receptor subtype (e.g., LPA1).[5]

    • Radiolabeled or fluorescently labeled LPA ligand.

    • Unlabeled this compound as a potential competitor.

    • Binding buffer.

    • Filtration apparatus.

  • Procedure: a. Prepare a dilution series of the unlabeled test compound. b. In a multi-well plate, incubate the receptor-expressing membranes with the labeled LPA ligand in the presence of varying concentrations of the test compound. c. Allow the binding to reach equilibrium. d. Separate the bound from the free ligand by rapid filtration through a filter membrane that retains the cell membranes. e. Wash the filters to remove unbound ligand. f. Quantify the amount of bound labeled ligand on the filters using a suitable detection method (e.g., scintillation counting for radioligands). g. Determine the ability of the test compound to displace the labeled ligand and calculate its binding affinity (Ki).

Conclusion

The available evidence strongly indicates that this compound is a selective inhibitor of autotaxin. Its effects on downstream signaling events, such as RhoA activation, are likely a consequence of this primary inhibitory activity. While comprehensive cross-reactivity data against a broad range of other enzymes is currently lacking in publicly accessible literature, the focused activity of this compound on the ATX-LPA axis makes it a valuable tool for studying this signaling pathway and a promising candidate for further therapeutic development in diseases where this pathway is dysregulated. Further research, including broad enzymatic and receptor screening, is warranted to fully elucidate its selectivity profile and potential off-target effects.

References

A Head-to-Head Comparison: Palmitoyl 3-carbacyclic Phosphatidic Acid vs. Cyclic Phosphatidic Acid in Metastasis Models

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the differential efficacy and mechanisms of naturally occurring cyclic phosphatidic acid and its stabilized synthetic analog in inhibiting cancer metastasis.

This guide provides an objective comparison between the naturally occurring lipid mediator, cyclic phosphatidic acid (cPA), and its synthetic, stabilized analog, Palmitoyl 3-carbacyclic Phosphatidic Acid (Pa-cPA or 3ccPA 16:0). The development of carba-analogs like Pa-cPA stems from the need for more potent and stable molecules that can overcome the limitations of natural cPA for therapeutic applications. While both molecules exhibit anti-metastatic properties, their efficacy and primary mechanism of action differ significantly. This comparison is supported by experimental data from in vitro and in vivo metastasis models.

Comparative Efficacy: Pa-cPA vs. cPA

Experimental data demonstrates that the stabilized carba-analog of cPA is a significantly more potent inhibitor of key metastatic processes compared to its naturally occurring counterpart. The primary reason for this enhanced activity is its potent inhibition of autotaxin (ATX), the enzyme responsible for producing lysophosphatidic acid (LPA), a key driver of cancer cell invasion and metastasis.[1][2] Natural cPA is a poor inhibitor of ATX.[1]

Table 1: In Vitro Performance Against Metastatic Processes
ParameterPalmitoyl 3-carbacyclic PA (Pa-cPA)Palmitoyl cPA (Natural)Cell ModelExperimental Context
Autotaxin (ATX) Inhibition Potent Inhibitor Poor Inhibitor A2058 MelanomaPa-cPA and its analogs effectively block ATX activity, with 2ccPA 16:1 showing 91% inhibition (IC₅₀ = 140 nM).[1]
Inhibition of Cell Invasion More Potent Inhibition Inhibitory EffectMM1 Hepatoma, A2058 MelanomaCarba-derivatives, including Pa-cPA, show much more potent inhibition of LPA-induced transcellular migration than natural palmitoyl-cPA.[3]
RhoA Activation Inhibition Significant Inhibition Inhibitory EffectMM1 HepatomaBoth cPA and its carba-analogs inhibit LPA-induced RhoA activation, a critical step for cell migration. 2ccPA 16:1 showed similar potency to natural cPA.[3]
LPA Receptor Agonism No Significant Activity Partial Agonist/AntagonistRH7777 cells expressing LPA₁/LPA₂/LPA₃Unlike natural cPA, which can interact with LPA receptors, 3-carba analogs lack significant agonist activity, indicating a more specific mechanism of action.[1][3]
Table 2: In Vivo Performance in Metastasis Models
ParameterPalmitoyl 3-carbacyclic PA (Pa-cPA)Palmitoyl cPA (Natural)Animal ModelExperimental Context
Inhibition of Lung Metastasis Potent Inhibition Demonstrated InhibitionB16-F10 Melanoma in miceCarba-analogs of cPA potently inhibit pulmonary metastasis.[1][3] A single intravenous dose of carba-cPA with tumor cells resulted in an 88% decrease in lung metastases.[1]

Mechanism of Action: The Autotaxin-LPA Axis

The primary anti-metastatic action of this compound is the potent and selective inhibition of the enzyme Autotaxin (ATX).[1][2] ATX is a lysophospholipase D that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1] LPA is a potent signaling lipid that promotes cancer cell survival, migration, and invasion by activating its G protein-coupled receptors (e.g., LPA₁).[1][3] This activation leads to downstream signaling cascades, including the activation of RhoA, which is essential for the cytoskeletal changes required for cell migration.[3]

Pa-cPA, by inhibiting ATX, effectively cuts off the production of pro-metastatic LPA.[1] A crucial advantage of Pa-cPA is its lack of significant activity at LPA receptors, meaning it does not cause the potentially conflicting cellular responses that natural cPA might, which can partially activate these same receptors.[1][3]

G cluster_0 Metastasis Signaling Pathway cluster_1 Point of Inhibition LPC LPC ATX Autotaxin (ATX) LPC->ATX LPA LPA ATX->LPA LPAR LPA Receptor (e.g., LPA₁) LPA->LPAR RhoA RhoA Activation LPAR->RhoA Metastasis Cell Invasion & Metastasis RhoA->Metastasis Pa_cPA Pa-cPA (3ccPA) Pa_cPA->ATX Potent Inhibition cPA Natural cPA (Weak Inhibitor) cPA->ATX Weak Inhibition

Caption: Anti-metastatic signaling pathway of Pa-cPA.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of the key experimental protocols used to compare cPA and its carba-analogs.

In Vitro Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step of metastasis.

  • Cell Lines: A2058 human melanoma or MM1 rat ascites hepatoma cells.[1][3]

  • Apparatus: Boyden chambers with porous membrane inserts (e.g., 8 µm pores) coated with Matrigel.

  • Protocol:

    • Cancer cells are serum-starved and seeded into the upper chamber of the Transwell insert.

    • The test compounds (Pa-cPA or cPA) are added to the upper chamber with the cells.

    • The lower chamber contains a chemoattractant, such as lysophosphatidic acid (LPA) or fetal bovine serum (FBS), to stimulate invasion.[3]

    • The chambers are incubated for a set period (e.g., 24-48 hours) at 37°C.

    • Non-invading cells on the top surface of the membrane are removed with a cotton swab.

    • Invading cells on the bottom surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[4]

    • The percentage of invasion inhibition is calculated relative to a control group treated only with the chemoattractant.

G start Seed Serum-Starved Cancer Cells in Upper Chamber add_compounds Add Pa-cPA or cPA to Upper Chamber start->add_compounds add_chemo Add Chemoattractant (LPA) to Lower Chamber add_compounds->add_chemo incubate Incubate (e.g., 24h at 37°C) add_chemo->incubate remove Remove Non-Invading Cells from Top incubate->remove fix_stain Fix and Stain Invading Cells on Bottom remove->fix_stain count Count Invading Cells (Microscopy) fix_stain->count

Caption: Workflow for a Transwell invasion assay.
In Vivo Experimental Metastasis Assay

This assay assesses the ability of compounds to inhibit tumor colonization in a secondary organ (typically the lungs) following intravenous injection of cancer cells.

  • Cell Line: B16-F10 murine melanoma cells, known for their high metastatic potential to the lungs.[1][5]

  • Animal Model: Immunocompetent (e.g., C57BL/6) or immunodeficient mice.[5]

  • Protocol:

    • Prepare a single-cell suspension of B16-F10 melanoma cells in a sterile, serum-free medium or PBS.[5]

    • Mix the cancer cells (e.g., 1 x 10⁶ cells) with the desired concentration of the test compound (Pa-cPA or cPA) or vehicle control immediately before injection.[1]

    • Inject the cell/compound mixture intravenously into the lateral tail vein of the mice.[5]

    • Allow metastases to develop over a period of time (e.g., 14-21 days).

    • Euthanize the mice and harvest the lungs.

    • Fix the lungs (e.g., in Bouin's solution) to enhance the visibility of melanin-pigmented tumor nodules.

    • Count the number of visible metastatic nodules on the lung surface.[5]

    • The anti-metastatic effect is determined by comparing the number of nodules in the treated groups to the vehicle control group.

Conclusion

For researchers in oncology and drug development, this compound (Pa-cPA) represents a superior alternative to natural cPA for inhibiting metastasis. Its enhanced chemical stability and, most importantly, its potent and specific mechanism of action as an Autotaxin inhibitor, translate to greater efficacy in both in vitro and in vivo models.[1][3] By preventing the production of the pro-metastatic lipid LPA, Pa-cPA effectively neutralizes a critical pathway in the metastatic cascade without the confounding effects of direct LPA receptor interaction.[1][3] These properties make Pa-cPA and similar carba-analogs promising candidates for the development of novel anti-metastatic therapies.

References

Reproducibility of Palmitoyl 3-carbacyclic Phosphatidic Acid Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research findings on Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA), focusing on the reproducibility of its biological effects. By summarizing quantitative data from multiple studies and detailing the experimental protocols, this document aims to offer an objective assessment of 3-ccPA's performance, particularly in the context of cancer research, and compare it with relevant alternatives.

Executive Summary

This compound (also referred to as 3-ccPA 16:0) is a synthetic analog of cyclic phosphatidic acid (cPA). Research consistently demonstrates its role as a potent inhibitor of autotaxin (ATX), an enzyme pivotal in cancer progression through the production of lysophosphatidic acid (LPA). Multiple independent studies confirm that 3-ccPA effectively inhibits cancer cell migration and metastasis in vitro and in vivo. This consistency across different research groups and experimental systems suggests a high degree of reproducibility for these key findings. In comparison to its regioisomer, 2-carbacyclic phosphatidic acid (2-ccPA), and the parent molecule, cPA, 3-ccPA often exhibits comparable or more potent inhibitory effects on autotaxin and cell migration.

Comparative Data on Autotaxin Inhibition and Cell Migration

The following tables summarize quantitative data from various studies, highlighting the consistent inhibitory effects of this compound and its analogs.

Table 1: Inhibition of Autotaxin (ATX) Activity

CompoundIC50 (nM)Cell Line/SystemReference
Palmitoleoyl 3-ccPA (16:1)620Melanoma Research[1]
3-ccPA analogs (general)Potent inhibitorsA2058 melanoma[2]
Carba analogs of cPAPotent inhibitorsGeneral[3]

Table 2: Inhibition of Cancer Cell Migration and Invasion

CompoundConcentration% Inhibition of Migration/InvasionCell LineConditionReference
Palmitoyl 3-ccPA25 µM81.9%MM1vs. FBS[4][5]
Palmitoyl 3-ccPA25 µM98.9%MM1vs. LPA[4][5]
Carba-cPA analogs1-8 µ g/animal Significant suppression of lung metastasisB16-F0 melanomain vivo[5]
3-carba cPA (16:1)Not specifiedInhibits ATX-driven migrationA2058 melanomain vitro[6][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental setups described in the literature, the following diagrams were generated using Graphviz.

G cluster_0 ATX-LPA Signaling Pathway cluster_1 Inhibition by 3-ccPA LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA hydrolysis LPAR LPA Receptors (LPAR) LPA->LPAR Downstream Downstream Signaling (e.g., RhoA, MAPKs) LPAR->Downstream Response Cellular Responses (Migration, Proliferation) Downstream->Response ccPA Palmitoyl 3-ccPA ccPA->ATX Inhibits

Figure 1: Simplified ATX-LPA signaling pathway and the inhibitory action of Palmitoyl 3-ccPA.

G cluster_0 Transwell Migration Assay Workflow A 1. Seed cancer cells in serum-free medium in the upper chamber of a Transwell insert. B 2. Place insert in a well containing medium with a chemoattractant (e.g., FBS, LPA). A->B C 3. Add Palmitoyl 3-ccPA or other inhibitors to the upper and/or lower chamber. B->C D 4. Incubate for a defined period (e.g., 22-24 hours). C->D E 5. Remove non-migrated cells from the top of the membrane. D->E F 6. Fix and stain the migrated cells on the bottom of the membrane. E->F G 7. Count the migrated cells under a microscope. F->G

Figure 2: General workflow for a Transwell cell migration assay used to evaluate the efficacy of 3-ccPA.

Detailed Experimental Protocols

The reproducibility of the findings on this compound is underpinned by well-established experimental protocols. Below are detailed methodologies for the key assays cited in the literature.

Autotaxin Activity Assay (Amplex Red Method)

This assay indirectly quantifies autotaxin activity by measuring the production of choline, a byproduct of the hydrolysis of lysophosphatidylcholine (LPC) by ATX.

Materials:

  • Recombinant autotaxin

  • Lysophosphatidylcholine (LPC) as a substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

  • Palmitoyl 3-ccPA and other inhibitors

  • 96-well microplate

Procedure:

  • Prepare a working solution of the inhibitors (e.g., Palmitoyl 3-ccPA) at various concentrations in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor solution, and the recombinant autotaxin.

  • Prepare a reaction mixture containing Amplex Red, HRP, and choline oxidase in the assay buffer.

  • Initiate the reaction by adding the LPC substrate to the wells containing the autotaxin and inhibitors.

  • Immediately add the Amplex Red reaction mixture to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals.

  • The rate of increase in fluorescence is proportional to the autotaxin activity. The inhibitory effect of Palmitoyl 3-ccPA is calculated by comparing the reaction rates in the presence and absence of the inhibitor.[8]

Cancer Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This assay measures the ability of cancer cells to migrate through a layer of extracellular matrix, mimicking the process of invasion.

Materials:

  • Transwell inserts (typically with 8 µm pores)

  • 24-well plates

  • Matrigel or another basement membrane matrix

  • Cancer cell line of interest (e.g., A2058 melanoma, MM1)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Chemoattractant (e.g., FBS or LPA)

  • Palmitoyl 3-ccPA or other test compounds

  • Fixing solution (e.g., methanol or paraformaldehyde)

  • Staining solution (e.g., crystal violet)

  • Cotton swabs

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.[9]

  • Culture the cancer cells and then starve them in serum-free medium for several hours.

  • Harvest the cells and resuspend them in serum-free medium.

  • Add the chemoattractant (e.g., medium with 10% FBS) to the lower wells of the 24-well plate.

  • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Add Palmitoyl 3-ccPA or other inhibitors to both the upper and lower chambers at the desired concentrations.

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 22-48 hours).[10]

  • After incubation, remove the inserts from the wells. Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

  • Fix the invading cells on the bottom surface of the membrane with a fixing solution.

  • Stain the fixed cells with a staining solution like crystal violet.

  • Wash the inserts and allow them to air dry.

  • Count the number of stained, invaded cells in several microscopic fields for each insert. The results are often expressed as the percentage of invasion relative to a control group.[11][12]

Conclusion

References

Independent Verification of Palmitoyl 3-carbacyclic Phosphatidic Acid's Anti-Migratory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-migratory effects of Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) against alternative therapeutic agents, primarily focusing on Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The information presented is collated from independent studies and is intended to support further research and drug development in the field of cancer metastasis.

Comparative Analysis of Anti-Migratory Efficacy

The following table summarizes the quantitative data on the anti-migratory effects of cPA and selected ROCK inhibitors, Y-27632 and Fasudil. It is crucial to note that the data is derived from different studies employing varied cell lines and experimental assays. Therefore, a direct comparison of potency should be interpreted with caution. The primary value of this table is to provide a collective overview of the existing quantitative evidence for each compound.

CompoundTargetCell LineAssay TypeConcentrationEffect on Cell MigrationCitation
This compound (cPA) derivatives RhoAMM1 (rat ascites hepatoma)Transcellular MigrationNot specifiedMore potent inhibition than natural palmitoyl-cPA[1]
cPA analogs RhoAMM1 (rat ascites hepatoma)RhoA Activation Assay1/20th of LPA concentrationSignificant inhibition of LPA-induced RhoA activation[1]
RKI-18 (ROCK inhibitor) ROCK1/ROCK2MDA-MB-231 (human breast cancer)Invasion Assay10 µM67% inhibition of invasion[2]
Y-27632 (ROCK inhibitor) ROCKTca8113 and CAL-27 (tongue squamous cell carcinoma)Transwell AssayIncreasing concentrationsDose-dependent decrease in migrated cells[3]
Y-27632 (ROCK inhibitor) ROCKHuman Periodontal Ligament Stem CellsTranswell Assay10 µM and 20 µMSignificant enhancement of migration[4]
Fasudil (ROCK inhibitor) ROCK95-D (human lung carcinoma)Not specified0.75 mg/ml22.7% decrease in active MMP2, 65.9% decrease in active MMP9[5]
Fasudil (ROCK inhibitor) ROCKHep-2 (human laryngeal carcinoma)Transwell AssayNot specifiedSignificant suppression of migration[6]

Note: The seemingly contradictory effect of Y-27632 on periodontal ligament stem cells highlights the context-dependent nature of ROCK inhibitors, where their effect on migration can vary between cancerous and non-cancerous cell types.

Signaling Pathways

The anti-migratory effects of cPA and ROCK inhibitors are primarily mediated through the modulation of the RhoA signaling pathway, which is a critical regulator of the actin cytoskeleton and cell motility.

This compound (cPA) Signaling

cPA exerts its anti-migratory effects by inhibiting the activation of RhoA, a key small GTPase. In its active, GTP-bound state, RhoA initiates a signaling cascade that leads to the formation of stress fibers and focal adhesions, cellular structures essential for cell contraction and motility. By preventing RhoA activation, cPA effectively disrupts these processes, leading to an inhibition of cell migration.

cPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA_Receptor LPA Receptor LPA->LPA_Receptor RhoA_GDP RhoA-GDP (Inactive) LPA_Receptor->RhoA_GDP Activates cPA cPA cPA->RhoA_GDP Inhibits Activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phospho-MLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Promotes Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration Leads to

Caption: cPA inhibits cell migration by preventing RhoA activation.

ROCK Inhibitor Signaling

ROCK inhibitors, such as Y-27632 and Fasudil, act downstream of RhoA. They directly inhibit the kinase activity of ROCK, preventing the phosphorylation of its substrates, including Myosin Light Chain (MLC). The phosphorylation of MLC is a critical step for the assembly of stress fibers and the generation of contractile forces required for cell movement. By blocking this step, ROCK inhibitors effectively halt cell migration.

ROCK_Inhibitor_Signaling_Pathway cluster_cytoplasm Cytoplasm RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates ROCK_Inhibitor ROCK Inhibitor (e.g., Y-27632, Fasudil) ROCK_Inhibitor->ROCK Inhibits pMLC Phospho-MLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Promotes Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration Leads to

Caption: ROCK inhibitors block cell migration downstream of RhoA.

Experimental Protocols

The following are generalized protocols for common in vitro cell migration assays. Specific parameters such as cell seeding density, incubation times, and chemoattractant concentrations should be optimized for the specific cell line and experimental question.

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Materials:

  • Culture plates (e.g., 6-well or 12-well)

  • Cell culture medium

  • Pipette tips (e.g., p200) or a cell scraper

  • Microscope with a camera

Procedure:

  • Seed cells in a culture plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip or cell scraper.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the PBS with fresh culture medium, with or without the test compound (e.g., cPA or ROCK inhibitor).

  • Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Quantify the wound area at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.

Wound_Healing_Assay_Workflow Start Seed cells to confluence Create_Wound Create a 'wound' in the monolayer Start->Create_Wound Wash Wash with PBS Create_Wound->Wash Add_Media Add fresh media ± test compound Wash->Add_Media Image_T0 Image at Time 0 Add_Media->Image_T0 Incubate Incubate and image at intervals Image_T0->Incubate Analyze Quantify wound closure Incubate->Analyze End Determine migration rate Analyze->End

Caption: Workflow for a wound healing (scratch) assay.

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic response of cells towards a chemoattractant.

Materials:

  • Transwell inserts with a porous membrane (pore size depends on the cell type)

  • 24-well plates

  • Cell culture medium

  • Chemoattractant (e.g., fetal bovine serum, specific growth factors)

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Pre-coat the bottom of the Transwell insert with an extracellular matrix protein (e.g., fibronectin, collagen) if required for cell adhesion.

  • Add chemoattractant-containing medium to the lower chamber of the 24-well plate.

  • Seed a suspension of cells in serum-free or low-serum medium into the upper chamber of the Transwell insert. The test compound can be added to the upper or lower chamber.

  • Incubate the plate for a period sufficient for cells to migrate through the pores (typically 4-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of stained cells in several fields of view using a microscope. The number of migrated cells is a measure of the chemotactic response.

Transwell_Assay_Workflow Start Add chemoattractant to lower chamber Seed_Cells Seed cells in upper chamber ± test compound Start->Seed_Cells Incubate Incubate for migration Seed_Cells->Incubate Remove_Non_Migrated Remove non-migrated cells Incubate->Remove_Non_Migrated Fix_Stain Fix and stain migrated cells Remove_Non_Migrated->Fix_Stain Count_Cells Count migrated cells Fix_Stain->Count_Cells End Determine chemotactic response Count_Cells->End

Caption: Workflow for a Transwell migration assay.

Conclusion

Both this compound and ROCK inhibitors demonstrate significant anti-migratory effects in various cancer cell lines. While cPA acts upstream by inhibiting the activation of RhoA, ROCK inhibitors target the downstream effector ROCK. The choice of therapeutic agent may depend on the specific cancer type and the underlying molecular drivers of metastasis. The lack of direct comparative studies highlights a critical gap in the current research landscape. Future studies performing head-to-head comparisons of these compounds in standardized assays are warranted to definitively establish their relative potencies and therapeutic potential.

References

Palmitoyl 3-carbacyclic Phosphatidic Acid: A Comparative Guide to its Effects on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of signaling molecules on cancer cell proliferation is paramount. This guide provides a comprehensive comparison of Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) and its impact on cell proliferation, contrasted with its structural analog, Dipalmitoylphosphatidic acid (DPPA). Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a clear and objective overview.

This compound (cPA): A Focus on Migration, Not Proliferation

This compound (cPA) is a synthetic analog of lysophosphatidic acid (LPA), a potent signaling molecule involved in numerous cellular processes, including cancer progression. However, a key distinction of cPA lies in its primary mechanism of action. Evidence strongly suggests that cPA's main therapeutic potential is in inhibiting cell migration and invasion, rather than directly halting cell proliferation.

One of the key findings is that cPA, at a concentration of 25 μM, effectively inhibits the transcellular migration of MM1 cancer cells without affecting their proliferation. This inhibitory effect on migration is largely attributed to its potent inhibition of autotaxin, an enzyme crucial for the production of LPA. Autotaxin is a well-established target in cancer research due to its role in promoting cancer cell survival, growth, migration, and metastasis. By inhibiting autotaxin, cPA indirectly curtails the pro-migratory signals mediated by LPA.

A Comparative Analysis: cPA vs. Dipalmitoylphosphatidic Acid (DPPA)

In contrast to cPA, Dipalmitoylphosphatidic acid (DPPA), another derivative of phosphatidic acid, has demonstrated direct anti-proliferative effects in cancer cells. Studies have shown that DPPA can inhibit tumor growth in triple-negative breast cancer by suppressing cell proliferation. This makes DPPA a valuable tool for comparative studies to understand the structural determinants of anti-proliferative versus anti-migratory activity in phosphatidic acid analogs.

The differential effects of cPA and DPPA on cell proliferation underscore the importance of specific molecular structures in determining biological outcomes. While both are lipid signaling molecules, their distinct modifications likely lead to interactions with different downstream effectors, resulting in divergent cellular responses.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of cPA and DPPA on the proliferation of various cancer cell lines.

CompoundCell LineConcentrationEffect on ProliferationReference
This compound (cPA)MM125 µMNo effect
Dipalmitoylphosphatidic acid (DPPA)MDA-MB-231Not specifiedInhibition of tumor growth and cell proliferation
Dipalmitoylphosphatidic acid (DPPA)4T1Not specifiedInhibition of tumor growth, no in-vitro proliferation inhibition

Signaling Pathways

The distinct effects of cPA and DPPA on cell proliferation can be attributed to their influence on different signaling pathways.

This compound (cPA) and the Autotaxin-LPA Pathway:

cPA primarily exerts its anti-migratory effects by inhibiting the Autotaxin-LPA signaling axis. Autotaxin converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling cascades, such as the RhoA pathway, which are critical for cell migration and invasion. By inhibiting autotaxin, cPA reduces the availability of LPA, thereby dampening these pro-migratory signals.

Autotaxin_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA converts LPAR LPA Receptor (LPAR) LPA->LPAR binds & activates RhoA RhoA Activation LPAR->RhoA Migration Cell Migration & Invasion RhoA->Migration cPA Palmitoyl 3-carbacyclic Phosphatidic Acid (cPA) cPA->ATX inhibits

Figure 1: cPA inhibits the Autotaxin-LPA signaling pathway.

Dipalmitoylphosphatidic Acid (DPPA) and Cell Cycle Regulation:

DPPA's inhibitory effect on cell proliferation is linked to its ability to interfere with the cell cycle. While the precise molecular targets are still under investigation, it is hypothesized that DPPA may modulate the expression or activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest and a subsequent reduction in cell division.

DPPA_Cell_Cycle_Pathway DPPA Dipalmitoylphosphatidic Acid (DPPA) Signal Intracellular Signaling (Mechanism under investigation) DPPA->Signal Regulators Cell Cycle Regulators (e.g., Cyclins, CDKs) Signal->Regulators modulates Progression Cell Cycle Progression Regulators->Progression inhibits Proliferation Cell Proliferation Progression->Proliferation

Figure 2: DPPA's proposed mechanism of inhibiting cell proliferation.

Experimental Protocols

To aid researchers in their investigations, detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of compounds on cell proliferation.

Objective: To quantify the viable cell number in response to treatment with cPA or DPPA.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well culture plates

  • This compound (cPA) and Dipalmitoylphosphatidic acid (DPPA) stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of cPA and DPPA in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compounds).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with cPA/DPPA Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read End End Read->End

Figure 3: Workflow for a standard MTT cell proliferation assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details how to analyze the distribution of cells in different phases of the cell cycle.

Objective: To determine if cPA or DPPA induces cell cycle arrest.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well culture plates

  • This compound (cPA) and Dipalmitoylphosphatidic acid (DPPA) stock solutions

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with cPA or DPPA as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with PBS and detach adherent cells using Trypsin-EDTA.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The available evidence clearly indicates that this compound (cPA) does not directly inhibit cell proliferation at concentrations where it effectively blocks cancer cell migration. Its primary mechanism of action is the inhibition of autotaxin, a key enzyme in the pro-metastatic LPA signaling pathway. In contrast, Dipalmitoylphosphatidic acid (DPPA) has been shown to suppress tumor growth by inhibiting cell proliferation in certain cancer models.

This comparative analysis highlights the critical role of molecular structure in dictating the biological activity of lipid signaling molecules. For researchers in drug development, cPA represents a promising lead for anti-metastatic therapies, while DPPA and similar molecules may be more suited for targeting tumor growth directly.

Future research should focus on head-to-head comparisons of cPA and DPPA in a wider range of cancer cell lines to elucidate the precise molecular determinants of their differential effects. Furthermore, a deeper investigation into the downstream targets of DPPA that lead to cell cycle arrest will be crucial for its development as a potential anti-cancer agent. Understanding these nuances will ultimately pave the way for more targeted and effective cancer therapies.

A Comparative Guide to the Structure-Activity Relationship of Carbacyclic Phosphatidic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbacyclic phosphatidic acid (cPA) analogs are a class of synthetic phospholipids that have garnered significant interest in drug discovery due to their diverse biological activities. These analogs are structurally related to the naturally occurring bioactive lipid, cyclic phosphatidic acid. By modifying the carbacyclic core and the acyl chain, researchers have developed a range of cPA analogs with distinct structure-activity relationships (SAR), leading to promising therapeutic candidates for various diseases, including cancer and inflammatory disorders. This guide provides a comparative analysis of the performance of different cPA analogs, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Data Presentation: Quantitative Analysis of Autotaxin Inhibition

A primary target of many cPA analogs is autotaxin (ATX), an enzyme that produces the signaling molecule lysophosphatidic acid (LPA). Aberrant ATX-LPA signaling is implicated in cancer progression and inflammation. The inhibitory potency of various cPA analogs against autotaxin is a key determinant of their therapeutic potential.

AnalogAcyl ChainIC50 (µM)Reference
2-carba-cPA (2ccPA)18:1Not specified as a potent inhibitor[1]
3-carba-cPA (3ccPA)16:1Potent inhibitor[2]
3-carba-cPA (3ccPA)18:1Potent inhibitor[2]
LPA18:12.2[2]
S1P-0.28[2]

Table 1: Inhibitory Concentration (IC50) of cPA Analogs and Related Lipids on Autotaxin Activity. The data highlights that 3-carba analogs of cPA are potent inhibitors of autotaxin.[1][2]

Experimental Protocols

Autotaxin Inhibition Assay

This protocol is used to determine the inhibitory activity of cPA analogs on autotaxin.

Materials:

  • Recombinant autotaxin (ATX)

  • Lysophosphatidylcholine (LPC) as a substrate

  • Carbacyclic phosphatidic acid analogs to be tested

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing recombinant ATX in the assay buffer.

  • Add the cPA analogs at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding the substrate, LPC.

  • Incubate the mixture at 37°C for a specified period.

  • Stop the reaction and add a detection mixture containing Amplex Red, HRP, and choline oxidase.

  • Incubate in the dark to allow for color development.

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 value for each analog.[3]

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay evaluates the ability of cPA analogs to inhibit cancer cell invasion.

Materials:

  • Cancer cell line (e.g., A2058 melanoma cells)

  • Boyden chamber inserts with a porous membrane coated with Matrigel

  • Cell culture medium

  • Chemoattractant (e.g., fetal bovine serum)

  • cPA analogs

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Culture the cancer cells to the desired confluency.

  • Harvest the cells and resuspend them in a serum-free medium.

  • Pre-treat the cells with different concentrations of cPA analogs.

  • Add the chemoattractant to the lower chamber of the Boyden chamber.

  • Seed the pre-treated cancer cells into the upper chamber (the Matrigel-coated insert).

  • Incubate the chamber for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of stained cells in multiple fields of view using a microscope.

  • Compare the number of invading cells in the treated groups to the control group to determine the inhibitory effect of the cPA analogs.[1][4]

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Carbacyclic Phosphatidic Acid Analogs in Cancer

cPA_Cancer_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC LPC ATX ATX LPC->ATX Hydrolysis LPA LPA ATX->LPA LPA_Receptor LPA Receptor LPA->LPA_Receptor Activation cPA_analog cPA Analog cPA_analog->ATX Inhibition Signaling_Cascade Downstream Signaling (e.g., Rho/ROCK) LPA_Receptor->Signaling_Cascade Cell_Invasion_Metastasis Cell Invasion & Metastasis Signaling_Cascade->Cell_Invasion_Metastasis

Caption: cPA analogs inhibit autotaxin, reducing LPA production and downstream signaling that promotes cancer cell invasion.

Experimental Workflow for Evaluating cPA Analog Activity

cPA_Workflow Start Start Synthesis Synthesize cPA Analogs Start->Synthesis ATX_Assay Autotaxin Inhibition Assay Synthesis->ATX_Assay Invasion_Assay Cancer Cell Invasion Assay Synthesis->Invasion_Assay IC50 Determine IC50 Values ATX_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Inhibition Quantify Invasion Inhibition Invasion_Assay->Inhibition Inhibition->SAR_Analysis Lead_Compound Identify Lead Compound(s) SAR_Analysis->Lead_Compound

Caption: Workflow for synthesizing and evaluating the biological activity of carbacyclic phosphatidic acid analogs.

Carbacyclic Phosphatidic Acid Analogs and PIEZO2 Signaling

cPA_PIEZO2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cPA_analog cPA Analog PIEZO2 PIEZO2 cPA_analog->PIEZO2 Inhibition Ca_Influx Ca2+ Influx PIEZO2->Ca_Influx Mechanical Stimulation Mechanical_Sensitivity Mechanical Sensitivity Ca_Influx->Mechanical_Sensitivity

Caption: Carbacyclic phosphatidic acid analogs can inhibit the PIEZO2 ion channel, thereby modulating mechanical sensitivity.[5][6][7]

Carbacyclic Phosphatidic Acid Analogs and PPARγ Signaling

cPA_PPARG_Signaling cluster_intracellular Intracellular cPA_analog cPA Analog PPARg PPARγ cPA_analog->PPARg Modulation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Biological_Effects Biological Effects (e.g., anti-inflammatory) Gene_Transcription->Biological_Effects

Caption: Carbacyclic phosphatidic acid analogs can modulate the activity of PPARγ, influencing gene transcription and cellular responses.

References

A Comparative Analysis of Palmitoyl 3-ccPA and Palmitoleoyl 3-ccPA in Modulating Lysophosphatidic Acid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the differential effects of saturated and unsaturated carba-cyclic phosphatidic acid analogs on autotaxin inhibition and LPA receptor antagonism.

This guide provides a comprehensive comparison of Palmitoyl 3-carba-cyclic Phosphatidic Acid (Palmitoyl 3-ccPA or 3-ccPA 16:0) and Palmitoleoyl 3-carba-cyclic Phosphatidic Acid (Palmitoleoyl 3-ccPA or 3-ccPA 16:1). These synthetic analogs of cyclic phosphatidic acid (cPA) are pivotal research tools for investigating the lysophosphatidic acid (LPA) signaling pathway, which is implicated in a multitude of physiological and pathological processes, including cancer progression, fibrosis, and inflammation.[1][2][3] The primary distinction between these two molecules lies in the saturation of their 16-carbon fatty acid chain—Palmitoyl 3-ccPA possesses a saturated palmitate chain (16:0), while Palmitoleoyl 3-ccPA features a monounsaturated palmitoleate chain (16:1). This structural difference significantly influences their biological activity, particularly their potency as inhibitors of autotaxin (ATX), the primary enzyme responsible for LPA production.[4][5][6]

Executive Summary of Comparative Data

The key distinction in the bioactivity of these two compounds is their efficacy as inhibitors of autotaxin (ATX) and their impact on cell migration. The available data suggests that the unsaturated analog, Palmitoleoyl 3-ccPA, is a more potent inhibitor of ATX.

ParameterPalmitoyl 3-ccPA (16:0)Palmitoleoyl 3-ccPA (16:1)Data Source(s)
Chemical Structure Contains a 16-carbon saturated fatty acid (palmitate).Contains a 16-carbon monounsaturated fatty acid (palmitoleate).N/A
Primary Target Autotaxin (ATX), LPA ReceptorsAutotaxin (ATX), LPA Receptors[7]
Reported Bioactivity ATX inhibitor; LPA receptor antagonist.[7]Potent ATX inhibitor.[8][7][8]

Quantitative Performance Metrics

Direct comparative studies providing IC50 values for both compounds under identical conditions are limited. However, data from separate analyses indicate a higher potency for the unsaturated Palmitoleoyl 3-ccPA in ATX inhibition.

MetricPalmitoyl 3-ccPA (16:0)Palmitoleoyl 3-ccPA (16:1)Assay Type
Autotaxin Inhibition (IC50) Significant inhibition reported in the 0.1-25 µM range.[7]620 nM[8]Enzymatic Activity Assay
Inhibition of Cell Migration 98.9% inhibition of LPA-induced migration of MM1 cells at 25 µM.[7]Qualitatively reported to inhibit tumor cell migration more strongly than the 16:0 analog.Transwell Migration Assay

Note: The provided data is compiled from different sources and may not be directly comparable due to variations in experimental conditions. Researchers should interpret these values with caution.

Mechanism of Action: Dual Inhibition of the ATX-LPA Axis

Both Palmitoyl and Palmitoleoyl 3-ccPA exert their effects by targeting the autotaxin-LPA signaling axis. Their primary mechanism is the inhibition of the lysophospholipase D activity of ATX, which catalyzes the conversion of lysophosphatidylcholine (LPC) into the signaling molecule LPA.[5][9] By reducing the production of extracellular LPA, these compounds effectively dampen the activation of its cognate G protein-coupled receptors (GPCRs), LPA1-6.[3]

Additionally, these ccPA derivatives can act as antagonists at LPA receptors, particularly LPA1 and LPA3, thereby directly blocking the downstream signaling cascades initiated by any remaining LPA.[10][11] This dual mechanism makes them effective tools for probing the physiological and pathological roles of LPA signaling.

LPA Receptor Signaling Pathway

The LPA3 receptor, a key target in many pathologies like cancer and fibrosis, couples primarily through Gαq/11 and Gαi/o proteins.[1][3] Activation of these pathways leads to downstream effects including calcium mobilization, inhibition of adenylyl cyclase, and activation of the MAPK/ERK pathway, ultimately promoting cell proliferation, survival, and migration.[3] Palmitoyl and Palmitoleoyl 3-ccPA can competitively bind to the LPA3 receptor, preventing LPA-mediated activation and subsequent intracellular signaling.

LPA3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular LPA3 LPA3 Receptor Gq Gαq/11 LPA3->Gq Activates Gi Gαi/o LPA3->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Leads to cAMP ↓ cAMP AC->cAMP LPA LPA LPA->LPA3 Activates ccPA Palmitoyl / Palmitoleoyl 3-ccPA ccPA->LPA3 Antagonizes Cell_Response Cellular Responses (Proliferation, Migration) Ca_Mobilization->Cell_Response cAMP->Cell_Response Experimental_Workflow cluster_prep Assay Preparation cluster_incubation Reaction & Incubation cluster_analysis Data Acquisition & Analysis A1 Prepare Serial Dilutions of 3-ccPA Analogs B1 Add 3-ccPA and ATX to 96-well Plate A1->B1 A2 Prepare Reagents (ATX Enzyme, LPC Substrate) A2->B1 A3 Prepare Detection Mix (Amplex Red, HRP, Choline Oxidase) B3 Initiate Reaction with LPC & Add Detection Mix A3->B3 B2 Incubate at 37°C B1->B2 B2->B3 C1 Measure Fluorescence (Ex/Em = 530/590 nm) B3->C1 C2 Calculate Reaction Rates & Percent Inhibition C1->C2 C3 Plot Dose-Response Curve & Determine IC50 C2->C3

References

Safety Operating Guide

Safe Disposal of Palmitoyl 3-carbacyclic Phosphatidic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Palmitoyl 3-carbacyclic Phosphatidic Acid, ensuring both operational safety and environmental responsibility.

Hazard Identification and Safety Profile

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Its low-risk profile is further detailed in its safety ratings.

Quantitative Hazard Data

Rating SystemHealthFireReactivity
NFPA Ratings 000
HMIS-Ratings 000
Data sourced from the Cayman Chemical Safety Data Sheet (SDS).[1]

Despite its non-hazardous classification, appropriate disposal procedures must be followed to prevent environmental contamination. The Safety Data Sheet explicitly warns against allowing the substance to enter sewers or surface and ground water.[1]

Step-by-Step Disposal Protocol

Adherence to a structured disposal protocol is crucial for maintaining a safe laboratory environment.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. This includes the pure compound and any materials contaminated with it (e.g., pipette tips, gloves, and vials).

  • The waste container must be chemically compatible with the substance.

2. Labeling:

  • Clearly label the waste container with the full chemical name: "this compound".

  • Indicate that the waste is "non-hazardous".

3. Storage:

  • Store the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials.

4. Final Disposal:

  • Do not dispose of this compound down the drain.

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.

Disposal Decision Workflow

The following workflow provides a visual guide to the decision-making process for the disposal of this compound.

Disposal_Workflow Start Start: Have Waste Palmitoyl 3-carbacyclic Phosphatidic Acid Consult_SDS Consult Safety Data Sheet (SDS) Start->Consult_SDS Hazard_Check Is the chemical classified as hazardous? Consult_SDS->Hazard_Check Non_Hazardous SDS confirms: Not Classified as Hazardous Hazard_Check->Non_Hazardous No Environmental_Precaution Prevent entry into sewers, surface, or ground water Non_Hazardous->Environmental_Precaution Collect_Waste Collect in a designated, properly labeled waste container Environmental_Precaution->Collect_Waste Contact_EHS Contact institution's Environmental Health & Safety (EHS) for disposal Collect_Waste->Contact_EHS End End: Proper Disposal Contact_EHS->End

References

Essential Safety and Operational Guide for Handling Palmitoyl 3-carbacyclic Phosphatidic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA 16:0). While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain best practices in chemical handling.

Personal Protective Equipment (PPE)

Although this compound is not deemed hazardous, the use of standard personal protective equipment is a fundamental aspect of good laboratory practice. This minimizes the risk of any potential exposure and protects against unforeseen reactions. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shieldsProtects eyes from potential splashes of solutions containing the compound.
Hand Protection Nitrile glovesPrevents direct skin contact with the compound and solutions.
Body Protection Laboratory coatProtects personal clothing from potential spills and contamination.[1][2]
General Attire Long pants and closed-toe shoesEnsures skin on the legs and feet is not exposed to potential spills.[2][3]

Operational Plan: Handling and Storage

Handling:

  • Handle the compound in a well-ventilated area.

  • Avoid generating dust or aerosols.

  • As a general precaution, minimize inhalation and contact with skin and eyes.

  • After handling, wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from direct sunlight.

  • Refer to the product's technical information sheet for specific storage temperatures to maintain compound integrity.

Disposal Plan

As a non-hazardous substance, this compound does not typically require disposal as hazardous waste. However, institutional guidelines and local regulations should always be followed.

General Disposal Procedure:

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of according to your institution's chemical waste procedures. Once clean, deface the label and dispose of the container with regular laboratory glass or plastic waste.

  • Unused Compound: For the disposal of the unused solid compound, consult your institution's environmental health and safety (EHS) office for guidance on disposal as non-hazardous chemical waste. Some non-hazardous solid chemicals may be suitable for disposal in the regular trash, but this must be confirmed with your EHS department.[4][5]

  • Solutions: Non-hazardous liquid waste may be permissible for drain disposal after receiving approval from the relevant institutional department.[5] Always verify with your EHS office before disposing of any chemical solution down the drain.

Experimental Protocol: Donning and Doffing of Personal Protective Equipment

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow outlines the standard procedure.

PPE_Workflow cluster_donning Donning Procedure (Putting On) cluster_doffing Doffing Procedure (Taking Off) Don1 1. Put on Lab Coat Don2 2. Put on Safety Glasses Don1->Don2 Don3 3. Put on Gloves Don2->Don3 Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Safety Glasses Doff2->Doff3 HandHygiene2 Perform Hand Hygiene Doff3->HandHygiene2 Start Start HandHygiene1 Perform Hand Hygiene Start->HandHygiene1 End End HandHygiene1->Don1 HandHygiene2->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoyl 3-carbacyclic Phosphatidic Acid
Reactant of Route 2
Reactant of Route 2
Palmitoyl 3-carbacyclic Phosphatidic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.